Micrococcin P1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21-,22-,33+,34+,35+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGFYNRGFWXAKA-QMXXNAFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H49N13O9S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317185 | |
| Record name | Micrococcin P1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1144.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67401-56-3 | |
| Record name | Micrococcin P1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67401-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Micrococcin P1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Molecular Siege: Unraveling the Mechanism of Action of Micrococcin P1
For Immediate Release
A Deep Dive into the Ribosomal Inhibition Strategy of a Potent Thiopeptide Antibiotic
This technical guide provides a comprehensive overview of the mechanism of action of Micrococcin P1, a member of the thiopeptide class of antibiotics. Synthesized for researchers, scientists, and drug development professionals, this document details the molecular interactions, inhibitory effects, and experimental methodologies used to elucidate the function of this potent antimicrobial agent.
This compound exerts its antibacterial effects by targeting the bacterial ribosome, the essential cellular machinery responsible for protein synthesis. This guide will dissect the precise binding site, the subsequent disruption of key translational processes, and the mechanisms by which bacteria can develop resistance.
Executive Summary
This compound is a macrocyclic thiopeptide antibiotic that demonstrates significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as certain protozoa and viruses. Its primary mechanism of action is the inhibition of bacterial protein synthesis. By binding to a specific site on the large ribosomal subunit (50S), this compound effectively stalls the elongation phase of translation, leading to a bacteriostatic effect. This document provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Molecular Target and Binding Site
The primary target of this compound is the bacterial 70S ribosome, specifically the 50S subunit. Structural studies have revealed that this compound binds to a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This binding site is located within the GTPase-associated center of the ribosome, a critical region for the function of translational GTPase factors.
The interaction is highly specific, involving key nucleotides of the 23S rRNA and amino acid residues of the L11 protein. This precise fit is crucial for the high-affinity binding and subsequent inhibitory action of the antibiotic.
Inhibition of Protein Synthesis Elongation
This compound is an acceptor-site-specific inhibitor of ribosomal protein synthesis.[1] Its binding to the ribosome sterically hinders the association of essential elongation factors, namely Elongation Factor-Tu (EF-Tu) and Elongation Factor-G (EF-G).[1]
The process of inhibition can be broken down into the following key steps:
-
Binding to the Ribosome: this compound binds to the cleft between the 23S rRNA and the L11 protein on the 50S ribosomal subunit.
-
Interference with EF-Tu Binding: The presence of this compound at this site physically obstructs the binding of the EF-Tu-GTP-aminoacyl-tRNA ternary complex to the ribosomal A-site. This prevents the delivery of the next amino acid to be incorporated into the growing polypeptide chain.
-
Inhibition of EF-G Binding and Translocation: this compound also interferes with the binding of EF-G, a GTPase that catalyzes the translocation of the peptidyl-tRNA from the A-site to the P-site.[1] This inhibition of translocation effectively freezes the ribosome on the mRNA, preventing further elongation of the polypeptide chain.
The following diagram illustrates the inhibitory effect of this compound on the elongation stage of protein synthesis.
References
Micrococcin P1 discovery and historical background
An In-depth Technical Guide to Micrococcin P1: Discovery and Historical Background
Introduction
This compound is a potent thiopeptide antibiotic belonging to the Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) class.[1][2] It exhibits a broad spectrum of activity against Gram-positive bacteria, including multidrug-resistant strains, as well as antiprotozoal, antimalarial, and antiviral properties.[3][4] This document provides a comprehensive overview of the discovery, historical context, biological activity, mechanism of action, and key experimental protocols related to this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Historical Background
The history of this compound is marked by its early discovery, a subsequent loss that halted research, and a modern resurgence fueled by new producing strains and the power of total synthesis.
-
1948: this compound was first isolated from a Micrococcus sp. by Su at Oxford.[5]
-
1951: The antibiotic was purified, and its basic physico-chemical properties were described by Heatley and Doery.[5]
-
Post-1951: The original producing strain was lost, which led to a significant hiatus in research on this antibiotic family for over two decades.[1][5]
-
The 2000s: Renewed interest was sparked by the identification of new producing organisms, including food-borne bacteria like Staphylococcus equorum and other Staphylococcus and Bacillus species.[6][7][8]
-
2009: The precise structure and absolute stereochemistry of this compound, which had been ambiguous for decades, were definitively confirmed through total synthesis by the research group of Ciufolini.[3][9][10] This breakthrough was crucial for understanding its mode of action and enabling further medicinal chemistry efforts.[3][11]
Biological Activity and Quantitative Data
This compound demonstrates potent activity against a range of pathogens. Its mode of action is primarily bacteriostatic.[6] The antimicrobial spectrum is largely confined to Gram-positive bacteria, with no reported activity against Gram-negative organisms.[6][12]
Table 1: Antibacterial Activity of this compound
| Target Organism | Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | 1974149 | 2 | [13] |
| Enterococcus faecalis | 1674621 | 1 | [13] |
| Streptococcus pyogenes | 1744264 | 1 | [13] |
| Listeria monocytogenes | (95 strains) | Not specified | [6] |
| Gram-positive bacteria | (130/138 strains) | Not specified | [6] |
| Gram-negative bacteria | (37 strains) | No inhibition | [6] |
Table 2: Antiprotozoal and Antiviral Activity of this compound
| Target Organism | Metric | Value | Reference |
| Plasmodium falciparum | MIC | 32-63 nM | [13] |
| Plasmodium falciparum | IC₅₀ | 35 nM | [2] |
| Hepatitis C Virus (HCV) | EC₅₀ | 0.1-0.5 μM | [13][14] |
| Mycobacterium tuberculosis (intracellular) | IC₈₀ | ~1 μM | [13] |
Mechanism of Action
Antibacterial Action
This compound inhibits bacterial growth by targeting protein synthesis.[1][2] It specifically binds to a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1][11] This site is also known as the GTPase-associated center (GAC). This binding event physically obstructs the association of essential elongation factors, namely EF-Tu and EF-G, with the ribosome.[1][8] Consequently, the translocation step of polypeptide chain elongation is halted, leading to the cessation of protein synthesis.[1]
Antiviral Action (HCV)
Against Hepatitis C virus, this compound acts at a different stage. It inhibits viral entry into host cells during the attachment step.[14] Studies have identified the viral glycoprotein E2 as the putative molecular target.[14]
Biosynthesis
As a thiopeptide, this compound is not synthesized by non-ribosomal peptide synthetases. Instead, it is assembled ribosomally as a precursor peptide.[11] This precursor peptide then undergoes extensive post-translational modifications, including the dehydration of serine residues and cyclization, to form the final, biologically active macrocyclic structure.[11]
Key Experimental Protocols
Isolation and Purification from S. equorum
This protocol is adapted from methodologies used to purify this compound from culture supernatants.[6][15]
-
Cell Culture: Grow Staphylococcus equorum WS 2733 in a suitable broth medium (e.g., BHI broth) at 30°C for 24 hours.
-
Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 12,000 x g, 20 min, 4°C). The active compound is in the supernatant.
-
Concentration: Add ammonium sulfate to the culture supernatant to precipitate proteins and peptides, including this compound.
-
Resuspension: Resuspend the resulting pellet in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Chromatography: Apply the resuspended sample to a reversed-phase chromatography column (e.g., C18 silica gel).
-
Elution: Elute the bound compounds using a gradient of an organic solvent (e.g., isopropanol or acetonitrile) in water with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Purity Analysis: Confirm the molecular mass (1143 Da) and purity of the fractions containing this compound using electrospray mass spectrometry.[6][15]
Antimicrobial Susceptibility Testing
Critical Dilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation: Prepare a series of two-fold dilutions of purified this compound in a suitable liquid growth medium in a microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the target bacterium.
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Checkerboard Assay for Synergy: This assay is used to assess the interaction between two antimicrobial agents (e.g., this compound and another antibiotic).[8]
-
Plate Setup: In a microtiter plate, create a two-dimensional array of concentrations. Dilute this compound along the rows and a second antibiotic along the columns.
-
Inoculation & Incubation: Inoculate and incubate the plate as described for the MIC assay.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
Conclusion
This compound remains a molecule of significant interest due to its unique structure, potent biological activity, and novel mechanism of action. Originally lost to science, its rediscovery and structural elucidation have opened new avenues for research. Its efficacy against drug-resistant pathogens like MRSA and M. tuberculosis, coupled with its activity against viruses and parasites, underscores its potential as a scaffold for the development of new therapeutic agents. The detailed protocols and data presented here serve as a foundational resource for professionals engaged in the exploration and development of this promising thiopeptide antibiotic.
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: structure, biology and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | AgriBiotix [agribiotix.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and evaluation of the antimicrobial activity of this compound isolated from commensal and environmental staphylococcal isolates against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Total synthesis of this compound - UBC Library Open Collections [open.library.ubc.ca]
- 11. This compound: Structure, biology and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. toku-e.com [toku-e.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound, a naturally occurring macrocyclic peptide inhibiting hepatitis C virus entry in a pan-genotypic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Chemical Properties of Micrococcin P1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micrococcin P1, a potent thiopeptide antibiotic, has garnered significant interest within the scientific community due to its broad-spectrum activity against various pathogens. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound. It includes a detailed compilation of its physicochemical characteristics, spectroscopic data, and a summary of its mechanism of action. Furthermore, this document outlines a standard experimental protocol for the isolation and purification of this compound and presents visual representations of its chemical structure, isolation workflow, and inhibitory pathway to facilitate a deeper understanding of this complex molecule.
Introduction
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic belonging to the thiopeptide class.[1] It exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as against Mycobacterium tuberculosis and the malaria parasite Plasmodium falciparum.[2][3] The intricate molecular architecture of this compound, characterized by a highly modified macrocyclic structure containing multiple thiazole rings and a central pyridine core, is crucial for its biological function.[1] Understanding the detailed structure and chemical properties of this compound is paramount for its potential development as a therapeutic agent.
Chemical Structure
The chemical structure of this compound is a complex macrocyclic peptide. Its backbone is extensively modified with thiazole rings, derived from cysteine residues, and a central 2,3,6-trisubstituted pyridine ring. The structure also features several other modified amino acids, including dehydroalanine and dehydrobutyrine residues. The definitive structure and stereochemistry of this compound were confirmed through total synthesis.
Caption: Chemical structure of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₄₉N₁₃O₉S₆ | [4] |
| Molecular Weight | 1144.4 g/mol | [4] |
| CAS Number | 67401-56-3 | [4] |
| Appearance | White, amorphous powder | [5] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [6] |
| Purity | >95% by HPLC | |
| Storage Conditions | -20°C | [4] |
| Specific Rotation [α]²⁰D | -65.9 (c 0.83, MeOH:acetone = 2:1) | [5] |
| UV Absorption (λmax) | 220 nm (log ε 5.05), 349 nm (log ε 4.29) in MeOH | [5] |
Spectroscopic Data
The structural elucidation of this compound has been heavily reliant on nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆.
| Residue/Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Thiazoles (6) | 8.13, 8.29, 8.32, 8.43, 8.46, 8.59 (s) | Multiple signals | [5] |
| Pyridine | 8.32, 8.45 (d) | Multiple signals | [5] |
| N-H Protons | 7.94, 7.98, 8.21, 8.69, 9.54, 9.85 | - | [5] |
| Valine (V) | Various | Various | [4] |
| Threonine (T) (2) | Various | Various | [4] |
| Didehydrobutyrine (Dhb) (2) | Various | Various | [4] |
| 2-Hydroxypropylamide (HPA) | Various | Various | [4] |
Note: For a complete and detailed assignment of all proton and carbon signals, refer to the cited literature.
Mechanism of Action
This compound exerts its potent antibacterial activity by inhibiting protein synthesis in susceptible bacteria. It specifically targets the bacterial ribosome, a critical cellular machinery for protein production.
The mechanism involves the following key steps:
-
Binding to the Ribosome: this compound binds to a cleft formed between the 23S ribosomal RNA (rRNA) and the ribosomal protein L11, which are components of the 50S ribosomal subunit.[1][7]
-
Inhibition of Elongation Factors: This binding event sterically hinders the interaction of elongation factors, such as Elongation Factor-G (EF-G), with the ribosome.[1]
-
Blockade of Translocation: The prevention of EF-G binding effectively stalls the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon.
-
Cessation of Protein Synthesis: The halt in translocation leads to the cessation of polypeptide chain elongation, ultimately resulting in bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 3. This compound | AgriBiotix [agribiotix.com]
- 4. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Concerning the mode of action of micrococcin upon bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Micrococcin P1: An In-depth Technical Guide to its Antimicrobial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micrococcin P1 is a potent thiopeptide antibiotic with a significant antimicrobial profile, primarily targeting Gram-positive bacteria. This document provides a comprehensive overview of its antimicrobial spectrum, detailing its activity against a range of clinically relevant pathogens. Furthermore, it elucidates the molecular mechanism of action, focusing on the inhibition of bacterial protein synthesis. Detailed experimental protocols for determining antimicrobial susceptibility are provided, alongside visualizations of the key pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Antimicrobial Spectrum of this compound
This compound exhibits a narrow but potent spectrum of activity, primarily against Gram-positive bacteria. It has demonstrated significant efficacy against various strains, including drug-resistant variants. Notably, it shows limited to no activity against Gram-negative bacteria. The antimicrobial activity is quantified using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Quantitative Antimicrobial Activity Data
The following table summarizes the reported MIC values of this compound against a selection of Gram-positive bacteria. These values have been compiled from various studies and demonstrate the potent nature of this antibiotic.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1974149 | 2 | [1] |
| Staphylococcus aureus | KCTC 1927 | 0.05 - 0.8 | [2] |
| Staphylococcus aureus | (MRSA) | 0.5 - 1.0 | [3] |
| Enterococcus faecalis | 1674621 | 1 | [1] |
| Streptococcus pyogenes | 1744264 | 1 | [1] |
| Kocuria rhizophila | KCTC 1915 | 0.05 - 0.8 | [2] |
| Bacillus subtilis | KCTC 1021 | 0.05 - 0.8 | [2] |
| Listeria monocytogenes | (95 strains) | Inhibited | [4] |
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3] Its primary target is the bacterial ribosome, specifically the 50S subunit.
Molecular Target and Inhibition Pathway
This compound binds to a cleft formed between the ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA), encompassing helices 43 and 44.[5][6] This binding site is located within the GTPase-associated center (GAC) of the ribosome, a critical region for the function of translational GTPase factors, such as Elongation Factor G (EF-G).
The binding of this compound to this site physically obstructs the binding of EF-G to the ribosome.[5] EF-G is essential for the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to the next codon. By preventing EF-G binding, this compound effectively stalls the ribosome, leading to a cessation of polypeptide chain elongation and ultimately inhibiting bacterial growth.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the antimicrobial activity of a compound. The following protocol is a generalized methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[7][8]
Broth Microdilution MIC Assay
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
96-well sterile microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to be tested into well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or using a microplate reader.
-
Conclusion
This compound is a promising thiopeptide antibiotic with potent activity against a range of Gram-positive bacteria, including clinically significant pathogens. Its well-defined mechanism of action, involving the specific inhibition of ribosomal protein synthesis, makes it an interesting candidate for further investigation and development. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore the full potential of this antimicrobial agent. Further studies, including in vivo efficacy and safety profiling, are warranted to fully assess its therapeutic utility.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
Micrococcin P1: A Technical Guide to its Activity Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micrococcin P1, a thiopeptide antibiotic, exhibits potent bacteriostatic activity against a broad spectrum of Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus, Enterococcus faecalis, Streptococcus pyogenes, and Listeria monocytogenes. Its mechanism of action involves the inhibition of ribosomal protein synthesis, a critical pathway for bacterial viability. This technical guide provides a comprehensive overview of this compound's antibacterial activity, including quantitative susceptibility data, detailed experimental protocols for its evaluation, and visualizations of its molecular mechanism and relevant laboratory workflows.
Introduction
The increasing prevalence of antibiotic-resistant Gram-positive infections necessitates the exploration of novel antimicrobial agents. This compound, a ribosomally synthesized and post-translationally modified peptide (RiPP), represents a promising candidate. It is produced by various bacterial species, including those from the genera Micrococcus, Staphylococcus, and Bacillus[1]. This document serves as a technical resource for researchers and drug development professionals, consolidating key data and methodologies related to the anti-Gram-positive activity of this compound.
Spectrum of Activity and Potency
This compound demonstrates selective and potent activity against a wide range of Gram-positive bacteria while being inactive against Gram-negative bacteria[2]. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Data Presentation: Quantitative Susceptibility Data
The following table summarizes the MIC values of this compound against various Gram-positive bacteria as reported in the literature.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.6 - 10 | [3] |
| Staphylococcus aureus | Newman | 0.6 - 10 | [3] |
| Staphylococcus aureus | USA300 (MRSA) | 0.6 - 10 | [3] |
| Staphylococcus aureus | ATCC 33591 (MRSA) | 0.6 - 10 | [3] |
| Staphylococcus aureus | KCTC 1927 | 0.05 - 0.8 | [4] |
| Enterococcus faecalis | ATCC 29212 | Not explicitly stated, but active | [1] |
| Streptococcus pyogenes | ATCC 19615 | Not explicitly stated, but active | [5] |
| Listeria monocytogenes | ATCC 19115 | Not explicitly stated, but active | [2] |
| Bacillus subtilis | ATCC 6633 | 0.05 - 0.8 | [4] |
| Kocuria rhizophila | KCTC 1915 | 0.05 - 0.8 | [4] |
| Vancomycin-Resistant Enterococci (VRE) | Clinical Isolates | 0.25 - 8.0 | [6] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 0.25 - 8.0 | [6] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to a cleft formed by the 23S rRNA and the L11 protein on the large (50S) ribosomal subunit. This binding event sterically hinders the association of elongation factors, such as EF-G and EF-Tu, with the ribosome, thereby arresting the elongation phase of protein synthesis.
Mandatory Visualization: Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antibacterial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for OD600 measurement)
Procedure:
-
Preparation of this compound dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The final concentrations should typically range from 128 µg/mL to 0.06 µg/mL. b. Add 100 µL of CAMHB to all wells of the test microtiter plate. c. Transfer 100 µL of the highest concentration of this compound to the first column of wells, resulting in a 1:2 dilution. d. Using a multichannel pipettor, perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Inoculate each well of the microtiter plate containing the this compound dilutions and control wells with 10 µL of the diluted bacterial suspension. b. Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Mandatory Visualization: Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Transcription-Translation (TX-TL) Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of this compound on bacterial protein synthesis using a cell-free system.
Materials:
-
Bacterial cell-free extract (e.g., from E. coli)
-
Buffer and energy solution for TX-TL
-
Reporter plasmid DNA (e.g., encoding GFP under a constitutive promoter)
-
This compound at various concentrations
-
Nuclease-free water
-
384-well microplate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Reaction Setup: a. On ice, prepare a master mix containing the cell-free extract, buffer, and energy solution according to the manufacturer's instructions or a published protocol[7]. b. In the wells of a 384-well plate, add the desired concentrations of this compound. Include a no-antibiotic control. c. Add the reporter plasmid DNA to each well. d. Initiate the reaction by adding the master mix to each well.
-
Incubation: a. Incubate the plate in a plate reader at the optimal temperature for the cell-free system (e.g., 29°C) for a specified time (e.g., 8 hours).
-
Data Acquisition: a. Measure the fluorescence of the reporter protein (e.g., GFP) at regular intervals throughout the incubation period.
-
Data Analysis: a. Plot the fluorescence intensity over time for each concentration of this compound. b. The reduction in the rate of fluorescence increase or the final fluorescence intensity in the presence of this compound indicates inhibition of protein synthesis. c. The IC50 value (the concentration of this compound that inhibits 50% of protein synthesis) can be calculated from the dose-response curve.
Conclusion
This compound is a potent inhibitor of Gram-positive bacteria with a well-defined mechanism of action targeting ribosomal protein synthesis. The data and protocols presented in this technical guide provide a valuable resource for the scientific community engaged in the research and development of new antibacterial agents. Further investigation into the in vivo efficacy, safety profile, and potential for resistance development will be crucial in determining the clinical utility of this compound.
References
- 1. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | AgriBiotix [agribiotix.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for Implementing an Escherichia coli Based TX-TL Cell-Free Expression System for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Shield: A Technical Guide to the Anti-HCV Properties of Micrococcin P1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) remains a significant global health challenge, necessitating the exploration of novel antiviral agents. Natural products have historically been a rich source of therapeutic leads. This technical guide delves into the antiviral properties of Micrococcin P1, a macrocyclic thiopeptide antibiotic, against HCV. Recent research has identified this compound as a potent, pan-genotypic inhibitor of HCV entry, offering a promising new avenue for anti-HCV drug development. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the mechanism of action of this compound, tailored for a scientific audience.
Quantitative Assessment of Anti-HCV Activity
This compound demonstrates potent and broad activity against a range of HCV genotypes. The following table summarizes the key quantitative data from in vitro studies, highlighting its efficacy and safety profile.
| Parameter | HCV Genotype/Cell Line | Value | Reference |
| EC50 | Jc1 (genotype 2a) in Huh-7.5 cells | 0.1 - 0.5 µM | [1][2] |
| EC50 | TN (genotype 1a) in Huh-7.5 cells | 0.1 - 0.5 µM | [1][2] |
| EC50 | Genotypes 1-7 (chimeric viruses) | Low micromolar range | [1] |
| CC50 | Huh-7.5 cells | > 30 µM | [1] |
EC50 (Half maximal effective concentration): The concentration of this compound that inhibits 50% of viral activity. CC50 (Half maximal cytotoxic concentration): The concentration of this compound that causes 50% cytotoxicity to the host cells.
Mechanism of Action: Inhibition of HCV Entry
Studies have elucidated that this compound exerts its anti-HCV effect by specifically targeting the entry stage of the viral life cycle.[1] The primary mechanism involves the inhibition of the attachment of the virus to the host cell.[1]
Molecular Target: HCV Glycoprotein E2
The molecular target of this compound has been identified as the HCV envelope glycoprotein E2.[1] This was determined through the selection of drug-resistant viral mutants. Viruses that acquired resistance to this compound consistently displayed mutations in the E2 glycoprotein, specifically at amino acid positions that are crucial for receptor binding.[1] This direct interaction with a key viral entry protein underscores the specificity of this compound's antiviral activity.
Signaling Pathway of HCV Entry and Inhibition by this compound
HCV entry into a hepatocyte is a complex, multi-step process involving the coordinated interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface receptors, including the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 and occludin. The initial attachment is a critical step that is disrupted by this compound.
References
In Vitro Activity of Micrococcin P1 Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Micrococcin P1, a thiopeptide antibiotic, has demonstrated potent bactericidal activity against M. tuberculosis. This document provides a comprehensive technical overview of the in vitro activity of this compound, detailing its efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Quantitative Efficacy Data
This compound exhibits significant potency against M. tuberculosis both in axenic culture and within host cells. The following tables summarize the key quantitative data on its in vitro and intracellular activity.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Parameter | Value | Reference Strain(s) |
| Minimum Inhibitory Concentration (MIC) | 32-63 nM | M. tuberculosis |
Table 2: Intracellular Activity of this compound against Mycobacterium tuberculosis
| Parameter | Value | Host Cell Line | Bacterial Strain |
| 80% Inhibitory Concentration (IC80) | ~1 µM | RAW 264.7 Macrophages | M. tuberculosis H37Rv |
| Selectivity Index | >500 | HepG2 & THP-1 cells | M. tuberculosis |
Note: The high selectivity index indicates low cytotoxicity against human cell lines.[1]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in mycobacteria.[2][3] Biochemical studies have elucidated that its primary target is the bacterial ribosome.
Specifically, this compound binds to a cleft formed between the 23S rRNA and the ribosomal protein L11.[2][3] This binding action physically obstructs the association of essential elongation factors, namely EF-Tu and EF-G, with the ribosome.[2][3] The interference with these factors effectively stalls the elongation phase of protein synthesis, leading to a cessation of bacterial growth and ultimately cell death.[2][3] Resistance to this compound has been linked to mutations in the gene encoding the L11 ribosomal protein (rplK).[2]
Experimental Protocols
The following sections detail the generalized methodologies for assessing the in vitro activity of this compound against M. tuberculosis.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a broth microdilution method, a standard for susceptibility testing of M. tuberculosis.
a) Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Sterile 96-well microtiter plates.
-
Inoculum of M. tuberculosis standardized to a McFarland standard (e.g., 0.5).
b) Procedure:
-
Prepare serial twofold dilutions of this compound in the 96-well plates using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of M. tuberculosis and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include a drug-free well as a positive control for growth and a well with broth only as a negative control for sterility.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis.
Intracellular Activity Assay
This assay evaluates the efficacy of this compound against M. tuberculosis residing within macrophages.
a) Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
M. tuberculosis strain expressing a reporter gene (e.g., GFP or luciferase) for easier quantification.
-
This compound.
-
96-well tissue culture plates.
b) Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophage monolayer with the reporter-expressing M. tuberculosis at a specific multiplicity of infection (MOI), for instance, 10:1.
-
Incubate for several hours to allow for phagocytosis.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of this compound to the infected cells.
-
Incubate the plates for 3-4 days at 37°C in a 5% CO2 atmosphere.
-
Assess the intracellular bacterial load by measuring the reporter signal (fluorescence or luminescence).
-
The IC80 is calculated as the concentration of this compound that reduces the intracellular bacterial signal by 80% compared to untreated control cells.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the impact of this compound on mycobacterial protein translation using a cell-free system.
a) Materials:
-
Cell-free extract from M. smegmatis or M. tuberculosis containing ribosomes and translation factors.
-
Amino acid mixture, including a radiolabeled amino acid (e.g., [35S]-methionine).
-
An energy source mix (ATP, GTP).
-
A messenger RNA (mRNA) template encoding a reporter protein.
-
This compound.
-
Trichloroacetic acid (TCA).
b) Procedure:
-
Combine the mycobacterial cell-free extract, amino acid mixture, and energy source in a reaction tube.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the translation reaction by adding the mRNA template.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and precipitate the newly synthesized proteins using cold TCA.
-
Collect the protein precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.
-
Quantify the radioactivity of the precipitate using a scintillation counter.
-
The level of inhibition is determined by comparing the radioactivity in the drug-treated samples to a no-drug control.
Effect on Other Signaling Pathways
Current scientific literature focuses on the direct inhibition of protein synthesis as the primary mechanism of action for this compound against M. tuberculosis. There is no available evidence to suggest that this compound significantly affects other broader bacterial signaling pathways, such as the stringent response or two-component systems, at concentrations relevant to its antimicrobial activity. Its high specificity for the ribosome suggests a targeted mode of action.
Conclusion
This compound is a potent inhibitor of Mycobacterium tuberculosis with a well-defined mechanism of action targeting protein synthesis. Its high in vitro and intracellular efficacy, coupled with a favorable selectivity index, underscores its potential as a lead compound for the development of new antitubercular therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel anti-TB drug candidates.
References
- 1. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - A bactericidal thiopeptide active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro transcription-translation assay. [bio-protocol.org]
Methodological & Application
Determining the Potency of a Thiopeptide Antibiotic: A Protocol for Ascertaining the Minimum Inhibitory Concentration of Micrococcin P1
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Micrococcin P1, a potent thiopeptide antibiotic. This compound exhibits significant activity against a range of Gram-positive bacteria, including clinically important pathogens, by inhibiting ribosomal protein synthesis.[1][2] Accurate determination of its MIC is a critical step in preclinical assessment and drug development. The following protocol is based on the widely accepted broth microdilution method, with specific modifications to accommodate the hydrophobic nature of antimicrobial peptides like this compound.[3][4][5]
Quantitative Data Summary
The following table summarizes previously reported MIC values of this compound against various bacterial strains. These values serve as a reference for expected outcomes.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus 1974149 | 2 | [6] |
| Enterococcus faecalis 1674621 | 1 | [6] |
| Streptococcus pyogenes 1744264 | 1 | [6] |
| Gram-positive strains (general) | 0.05 - 0.8 | [7] |
| Vancomycin-resistant Enterococci (VRE) | 0.25 - 8.0 | [8][9] |
| Methicillin-resistant S. aureus (MRSA) | 0.25 - 8.0 | [8][9] |
| Mycobacterium spp. | 0.25 - 8.0 | [8][9] |
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for MIC determination of this compound.
Detailed Experimental Protocol
This protocol is adapted from standard broth microdilution methods with considerations for antimicrobial peptides.[10][11][12]
Materials
-
This compound (purity >95%)[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile polypropylene 96-well round-bottom microtiter plates[5]
-
Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213)
-
Tryptic Soy Agar (TSA) or other suitable solid media
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (37°C)
Preparation of Reagents and Bacterial Inoculum
-
This compound Stock Solution:
-
This compound is soluble in DMSO, ethanol, and methanol.[1][13] Due to its potential for precipitation in aqueous solutions, prepare a concentrated primary stock solution in 100% DMSO.
-
Aseptically weigh a precise amount of this compound and dissolve it in sterile DMSO to a final concentration of 1280 µg/mL. Vortex thoroughly to ensure complete dissolution. Store at -20°C.[1]
-
-
Bacterial Inoculum Preparation:
-
From a fresh culture (18-24 hours) on a TSA plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an optical density at 600 nm (OD₆₀₀) that corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3] This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
-
Broth Microdilution Assay
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well polypropylene microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, dilute the 1280 µg/mL stock to create a working solution at twice the highest desired final concentration (e.g., 128 µg/mL).
-
Add 100 µL of the working this compound solution to the first column of wells, resulting in the highest test concentration.
-
Using a multichannel pipette, perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum (prepared in step 2.2) to each well from column 1 to 11. Do not add bacteria to column 12.
-
The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation and MIC Determination
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, examine the plate for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[14][15]
-
Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.
-
Results can also be read using a microplate reader by measuring the OD₆₀₀. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the growth control.[11]
-
Mechanism of Action Signaling Pathway
This compound inhibits bacterial growth by targeting protein synthesis. It binds to the 23S rRNA and the L11 protein complex of the bacterial ribosome, which interferes with the binding of elongation factors and ultimately halts protein translocation.[1][2]
Caption: Inhibition of protein synthesis by this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. bioaustralis.com [bioaustralis.com]
- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application Notes and Protocols for Agar Diffusion Assay with Micrococcin P1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin P1 is a potent thiopeptide antibiotic with significant activity against a broad spectrum of Gram-positive bacteria, including clinically important pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes.[1][2] Its mechanism of action involves the inhibition of ribosomal protein synthesis, making it a valuable subject of study for novel antibiotic development.[3] The agar diffusion assay is a fundamental and widely used method for evaluating the antimicrobial activity of substances like this compound. This document provides detailed application notes and a comprehensive protocol for performing an agar diffusion assay to assess the efficacy of this compound.
Principle of the Assay
The agar diffusion assay relies on the diffusion of an antimicrobial agent from a point source through a solid agar medium seeded with a target microorganism. As the agent diffuses, a concentration gradient is established. If the microorganism is susceptible to the agent, a zone of growth inhibition will form around the point of application. The diameter of this zone is proportional to the concentration of the antimicrobial agent and the susceptibility of the microorganism.
Data Presentation
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | ATCC 29213 | 0.2 |
| Staphylococcus aureus | MRSA USA300 | 0.6 - 10 |
| Staphylococcus aureus | MRSA ATCC 33591 | 0.6 - 10 |
| Enterococcus faecalis | ATCC 29212 | 0.4 |
| Listeria monocytogenes | EGD-e | 0.1 |
| Bacillus subtilis | ATCC 6633 | 0.05 |
Experimental Protocol: Agar Well Diffusion Assay for this compound
This protocol details the agar well diffusion method, which is well-suited for determining the antimicrobial activity of soluble agents like this compound.
Materials
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (90 mm or 100 mm)
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter) or sterile pipette tips
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
-
Cultures of target Gram-positive bacteria (e.g., Staphylococcus aureus, Listeria monocytogenes, Bacillus subtilis)
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture broth
-
McFarland turbidity standards (0.5)
-
Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)
Procedure
1. Preparation of this compound Stock Solution:
-
Due to its hydrophobic nature, this compound should be dissolved in a suitable organic solvent.[4]
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 1 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
2. Preparation of Test Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the target bacterium.
-
Inoculate the colonies into a tube containing 4-5 mL of TSB.
-
Incubate the broth culture at 37°C for 2-6 hours, or until it reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by diluting with sterile saline or broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
3. Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Pour the sterile MHA into petri dishes to a uniform depth of approximately 4 mm.
-
Allow the agar to solidify completely at room temperature on a level surface.
4. Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
5. Agar Well Diffusion:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the inoculated agar plates.
-
Prepare serial dilutions of the this compound stock solution in sterile DMSO or a suitable broth to achieve the desired test concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, etc.).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each this compound dilution into a separate well.
-
Include a negative control well containing only the solvent (DMSO) to ensure it does not inhibit bacterial growth.
-
Optionally, include a positive control well with a known antibiotic effective against the test organism.
6. Incubation:
-
Allow the plates to stand at room temperature for at least 30-60 minutes to permit pre-diffusion of the this compound into the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
7. Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each well using a ruler or calipers.
-
The measurements should be taken from the underside of the plate.
-
Record the zone diameters in millimeters (mm).
-
A larger zone of inhibition indicates greater susceptibility of the bacterium to this compound at that concentration.
Mandatory Visualizations
Caption: Workflow for the Agar Well Diffusion Assay of this compound.
Caption: Simplified Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boosting Antimicrobial Peptides by Hydrophobic Oligopeptide End Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
Application Notes and Protocols for Testing Micrococcin P1 Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the synergistic antimicrobial effects of Micrococcin P1 in combination with other antibiotics. The methodologies outlined are essential for preclinical research and drug development programs aiming to explore new therapeutic strategies to combat antibiotic resistance.
This compound is a thiopeptide antibiotic that inhibits protein synthesis in Gram-positive bacteria.[1][2] It functions by binding to a cleft between the ribosomal protein L11 and the 23S rRNA, interfering with the binding of elongation factors and thereby inhibiting protein translocation.[1][2] Combining this compound with other antibiotics can offer a promising strategy to enhance efficacy and overcome resistance.[2][3]
Key Synergy Testing Methodologies
The interaction between two antimicrobial agents can be classified as synergistic, additive, indifferent (no interaction), or antagonistic.[4][5][6] The primary methods to assess these interactions in vitro are the checkerboard assay and the time-kill curve assay.[6][7]
Checkerboard Assay
The checkerboard assay is a widely used method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.[4][8][9] It involves testing a matrix of decreasing concentrations of two drugs to identify the minimum inhibitory concentration (MIC) of each drug when used in combination. The interaction is then quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[4]
Protocol: Microtiter Plate Checkerboard Assay [2][4][9]
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent (e.g., DMSO, ethanol, methanol).[1]
-
The concentration of the stock solutions should be at least 10 times the expected MIC of the test organism.
-
-
Preparation of Microtiter Plates:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well.
-
Create serial twofold dilutions of this compound along the y-axis (rows A-G) and the second antibiotic along the x-axis (columns 1-10).
-
Row H will contain only the dilutions of the second antibiotic (this compound control), and column 11 will contain only the dilutions of this compound (second antibiotic control). Column 12 will serve as the growth control (no antibiotics).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the prepared bacterial suspension.
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis and FICI Calculation:
-
Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
-
Interpretation of FICI Values: [4][5][10]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Experimental Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard assay for antibiotic synergy testing.
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time.[7][11][12] This method assesses the rate of bacterial killing by single and combined antibiotics.
Protocol: Time-Kill Curve Assay [13][14]
-
Preparation:
-
Prepare antibiotic solutions at concentrations corresponding to the MICs determined from the checkerboard assay (or a range of concentrations if MICs are unknown).
-
Prepare a bacterial inoculum in the logarithmic phase of growth, diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing broth.
-
-
Experimental Setup:
-
Set up flasks for each condition:
-
Growth control (no antibiotic)
-
This compound alone
-
Second antibiotic alone
-
Combination of this compound and the second antibiotic
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
Collect samples at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
-
Viable Cell Counting:
-
Perform serial dilutions of each sample.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[13]
-
Indifference is a < 2-log10 change in CFU/mL.
-
Antagonism is a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[13]
-
Quantitative Data on this compound Synergy
A study investigating the synergistic effects of this compound (MP1) against Methicillin-resistant Staphylococcus aureus (MRSA) Xen31 using a checkerboard assay yielded the following results.[2]
| Antibiotic | Class | Mode of Action | FICI | Interaction |
| Rifampicin | Rifamycin | Inhibits DNA-dependent RNA polymerase | 0.05 | Synergy |
| Tetracycline | Tetracycline | Inhibits protein synthesis (30S subunit) | 0.13 - 0.18 | Synergy |
| Penicillin G | Beta-lactam | Inhibits cell wall synthesis | 0.13 - 0.18 | Synergy |
| Chloramphenicol | Amphenicol | Inhibits protein synthesis (50S subunit) | 0.13 - 0.18 | Synergy |
| Fusidic Acid | Fusidane | Inhibits protein synthesis (elongation factor G) | 0.13 - 0.18 | Synergy |
| Gentamicin | Aminoglycoside | Inhibits protein synthesis (30S subunit) | > 0.5 | Indifference |
| Streptomycin | Aminoglycoside | Inhibits protein synthesis (30S subunit) | > 0.5 | Indifference |
| Kanamycin | Aminoglycoside | Inhibits protein synthesis (30S subunit) | > 0.5 | Indifference |
| Erythromycin | Macrolide | Inhibits protein synthesis (50S subunit) | > 0.5 | Indifference |
Data sourced from a study on MRSA Xen31.[2]
Mechanism of Action of this compound
This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically inhibiting the elongation step of protein synthesis.[1]
Mechanism of Action of this compound
Caption: Mechanism of this compound action at the bacterial ribosome.
References
- 1. toku-e.com [toku-e.com]
- 2. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 6. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.wiki [static.igem.wiki]
- 13. journals.asm.org [journals.asm.org]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Checkerboard Assay Featuring Micrococcin P1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the synergistic, additive, indifferent, or antagonistic effects of Micrococcin P1 in combination with another antimicrobial agent.
Introduction
This compound is a thiopeptide antibiotic known for its potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of ribosomal protein synthesis.[3][4] The checkerboard assay is a common in vitro method used to assess the interactions between two antimicrobial agents, providing valuable information for the development of new combination therapies.[5][6][7] This document outlines the protocol for conducting a checkerboard assay with this compound.
Key Concepts
The interaction between two antimicrobial agents is quantified by the Fractional Inhibitory Concentration (FIC) Index. This index is calculated based on the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[5][8][9]
FIC Index Calculation:
FIC Index = FICA + FICB
Where:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)[8]
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)[8]
Interpretation of the FIC Index: [5][10]
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additivity |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Experimental Protocol
This protocol is divided into two main stages: determination of the Minimum Inhibitory Concentration (MIC) for individual agents and the checkerboard assay for the combination.
Materials
-
This compound (store at -20°C)[3]
-
Second antimicrobial agent of interest
-
Susceptible bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (35 ± 2°C)[11]
-
Appropriate solvents for dissolving this compound (e.g., DMSO, ethanol, methanol) and the second agent.[3]
Stage 1: MIC Determination of Individual Agents
-
Prepare Stock Solutions: Dissolve this compound and the second antimicrobial agent in a suitable solvent to create high-concentration stock solutions.
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8][10]
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent separately in CAMHB to test a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Stage 2: Checkerboard Assay
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to each well.
-
Along the x-axis (e.g., columns 1-10), create serial dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial dilutions of the second antimicrobial agent.
-
This creates a matrix of wells with varying concentrations of both drugs.[5][10]
-
-
Control Wells:
-
Include a row with serial dilutions of this compound alone (to re-determine its MIC).
-
Include a column with serial dilutions of the second agent alone (to re-determine its MIC).
-
Include a growth control well (inoculum, no drugs) and a sterility control well (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well.[10]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[8]
-
Data Collection: After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm using a microplate reader. The lowest concentration of each drug in combination that inhibits growth is the MIC of the combination.
Data Presentation
The results of the checkerboard assay can be summarized in the following table.
| This compound Conc. (µg/mL) | Drug B Conc. (µg/mL) | Growth (+/-) | FIC A | FIC B | FIC Index | Interpretation |
| MICA alone | 0 | - | 1 | 0 | 1 | - |
| MICA combo 1 | Conc. 1 | - | ||||
| MICA combo 2 | Conc. 2 | - | ||||
| ... | ... | - | ||||
| 0 | MICB alone | - | 0 | 1 | 1 | - |
| Conc. 1 | MICB combo 1 | - | ||||
| Conc. 2 | MICB combo 2 | - | ||||
| ... | ... | - |
Experimental Workflow Diagram
Caption: Workflow of the checkerboard assay for this compound.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
References
- 1. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AgriBiotix [agribiotix.com]
- 3. toku-e.com [toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 9. scribd.com [scribd.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Micrococcin P1 in a Murine Skin Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin P1 (MP1) is a thiopeptide bacteriocin with potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As a member of the thiopeptide class of antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis.[3] Specifically, MP1 binds to a cleft between the ribosomal protein L11 and the 23S rRNA, a region known as the GTPase-associated center, thereby preventing the binding of elongation factor G (EF-G) and halting protein synthesis.[4][5] While effective, MP1 is characterized by low aqueous solubility, and its standalone use can lead to the rapid development of bacterial resistance.[1][2]
Recent studies have highlighted the therapeutic potential of MP1 when used in combination with other antimicrobials, demonstrating strong synergistic effects.[1][2][6] This synergy not only enhances the efficacy against challenging pathogens like MRSA but also appears to prevent the emergence of resistance.[1][2] These application notes provide detailed protocols for utilizing this compound in a murine skin infection model, based on published research, to assess its efficacy both alone and in synergistic combinations.
Data Presentation: Efficacy of this compound Formulations
The following tables summarize the quantitative data from studies evaluating this compound in murine skin infection models. The primary endpoint is often the reduction in bacterial load, measured via bioluminescence from a luciferase-tagged MRSA strain (Xen31).
Table 1: Synergistic Activity of this compound with Rifampicin against MRSA Xen31 in a Murine Skin Infection Model [1]
| Treatment Group | MP1 Concentration (µg/mL) | Rifampicin Concentration (µg/mL) | Outcome |
| Vehicle (APO Base 30 cream) | 0 | 0 | Steady increase in bioluminescent signal, peaking at day 4-7 post-infection. |
| MP1 Alone | 10 | 0 | Unable to stop MRSA wound infection. |
| Rifampicin Alone | 150 | Not specified | Ineffective in eradicating the infection. |
| MP1 + Rifampicin Combination | 10 | 150 | Efficiently eradicated Xen31 from the wounds and prevented infection recurrence. |
| Fucidin Cream | Not applicable | Not applicable | Inferior to the MP1-rifampicin combination in preventing resistance development. |
Table 2: Synergistic Activity of this compound with Garvicin KS and Penicillin G against MRSA Xen31 in a Murine Skin Infection Model [4][6]
| Treatment Group | MP1 Concentration (ng/mL) | Garvicin KS Concentration (µg/mL) | Penicillin G Concentration (µg/mL) | Outcome |
| Vehicle (5% HPC) | 0 | 0 | 0 | Infection progresses. |
| Three-Component Formulation | 40 | 2 | 2 | Efficient in eradicating the pathogen from treated wounds. |
| Fucidin Cream | Not applicable | Not applicable | Not applicable | The three-component formulation was superior in preventing resistance development. |
Experimental Protocols
Protocol 1: Murine Excisional Wound Infection Model with MRSA
This protocol is adapted from studies evaluating the synergistic effects of this compound.[1]
1. Animal Model and Acclimatization:
-
House 3-4 mice per cage and maintain on a 12-hour light/dark cycle with ad libitum access to food and water.[1][2]
-
Acclimatize the mice for two weeks prior to the experiment.[1][2]
-
All animal experiments should be conducted in accordance with approved animal care and use guidelines.[1][2]
2. Bacterial Strain and Culture Preparation:
-
Utilize a bioluminescent strain of MRSA, such as Xen31 (a luciferase-tagged derivative of S. aureus ATCC 33591), to allow for in vivo imaging.[1][4]
-
Culture the bacteria in an appropriate broth (e.g., Tryptic Soy Broth) overnight at 37°C with shaking.
-
Harvest the bacterial cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 2 x 10⁹ CFU/mL).
3. Wound Creation and Infection:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Shave the dorsal area of the mice.
-
Create a full-thickness excisional wound (e.g., 6 mm diameter) on the back of each mouse using a biopsy punch.
-
Inoculate each wound with the bacterial suspension (e.g., 10 µL of 2 x 10⁹ CFU/mL, resulting in 2 x 10⁷ CFU per wound).
-
Allow the inoculum to dry for 10-15 minutes on a warm pad.
-
Cover the wound with a transparent, sterile dressing (e.g., Tegaderm film).
-
Allow the infection to establish for 24 hours.
4. Preparation and Application of Treatment Formulations:
-
Vehicle Selection: Choose a suitable vehicle for topical application. Options include APO Base 30 cream or a 5% hydroxypropyl cellulose (HPC) gel.[1] HPC is particularly useful for dissolving both hydrophobic (like MP1) and more amphiphilic compounds.
-
Formulation Preparation:
-
Treatment Application: 24 hours post-infection, remove the wound dressing and apply a standardized amount of the formulated cream or gel to the wound. Re-cover the wound with a sterile dressing.
5. Assessment of Efficacy:
-
Bioluminescence Imaging: Anesthetize the mice at specified time points (e.g., daily or every other day) and measure the bioluminescent signal from the wounds using an in vivo imaging system (e.g., IVIS Lumina II). The signal intensity (photons/second/cm²/steradian) correlates with the bacterial load.[4]
-
Wound Healing: Monitor and measure the wound area at regular intervals to assess the rate of wound closure.
-
Bacterial Load Quantification (Optional): At the end of the experiment, euthanize the mice, excise the wound tissue, homogenize it, and perform serial dilutions for CFU plating to determine the final bacterial load.
Visualizations
Mechanism of Action: this compound Inhibition of Protein Synthesis
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow: Murine Skin Infection Model
References
- 1. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibiotic micrococcin acts on protein L11 at the ribosomal GTPase centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: structure, biology and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Micrococcin P1 in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin P1, a potent thiopeptide antibiotic, presents a promising avenue for the biopreservation of food. Produced by various bacteria, including the food-grade Staphylococcus equorum, it exhibits significant antimicrobial activity, particularly against a spectrum of Gram-positive foodborne pathogens.[1][2] Its mechanism of action involves the specific inhibition of bacterial protein synthesis, offering a targeted approach to controlling microbial growth in food systems.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in food preservation research and development.
Antimicrobial Spectrum and Efficacy
This compound demonstrates a potent bacteriostatic effect against a wide range of Gram-positive bacteria, including notorious foodborne pathogens.[1][4] Notably, it is highly effective against all tested strains of Listeria monocytogenes.[1][2] In contrast, it shows no inhibitory activity against Gram-negative bacteria.[1]
Quantitative Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacteria. These values provide a quantitative measure of its antimicrobial potency.
| Target Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1974149 | 2 | MedchemExpress |
| Staphylococcus aureus | (MRSA) | 0.6 - 10 | [5] |
| Enterococcus faecalis | 1674621 | 1 | MedchemExpress |
| Streptococcus pyogenes | 1744264 | 1 | MedchemExpress |
| Listeria monocytogenes | - | Highly Inhibitory | [1] |
| Bacillus cereus | - | Variably Sensitive (36% of strains) | [1] |
| Gram-positive strains | Various | 0.05 - 0.8 | [6] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antimicrobial effect by targeting the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to a cleft formed between the 23S rRNA and the L11 protein within the 50S ribosomal subunit. This binding event interferes with the function of the ribosomal GTPase center, ultimately inhibiting the elongation step of protein synthesis.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Brain Heart Infusion (BHI) Broth, Tryptic Soy Broth (TSB))
-
Log-phase culture of the target bacterium, adjusted to a concentration of approximately 5 x 10^5 CFU/mL
-
Sterile diluent (e.g., broth medium)
-
Incubator
Procedure:
-
Preparation of this compound dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in the broth medium across the wells of the microtiter plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
-
Controls:
-
Include a positive control well containing only the bacterial suspension in broth (no this compound).
-
Include a negative control well containing only broth (no bacteria or this compound).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal growth temperature for the target bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Caption: Workflow for MIC Determination.
Protocol 2: Application of this compound in a Soft Cheese Model to Control Listeria monocytogenes
This protocol is adapted from a study demonstrating the efficacy of this compound in a food matrix.[1]
Materials:
-
This compound-producing Staphylococcus equorum strain (or purified this compound)
-
Non-bacteriocinogenic control strain of S. equorum
-
Culture of Listeria monocytogenes
-
Soft cheese curd
-
Sterile brine solution
-
Incubation chambers (desiccators)
-
Appropriate selective and non-selective agar plates (e.g., Oxford Agar for Listeria, Plate Count Agar)
Procedure:
-
Preparation of Starter Cultures and Contaminant:
-
Grow cultures of the this compound-producing S. equorum, the control S. equorum, and L. monocytogenes to the desired cell density.
-
-
Cheese Preparation and Inoculation:
-
Prepare small soft cheeses according to a standard protocol.
-
On day 1, smear the cheese surfaces with a suspension of either the this compound-producing S. equorum or the control strain.
-
Artificially contaminate the cheese surface with a known concentration of L. monocytogenes.
-
-
Ripening and Sampling:
-
Ripen the cheeses in a controlled environment (e.g., in glass desiccators at a specific temperature and humidity).
-
At regular intervals (e.g., day 1, 3, 7, 14), take samples from the cheese surface.
-
-
Microbiological Analysis:
-
Homogenize the cheese samples in a suitable diluent.
-
Perform serial dilutions and plate on appropriate agar to enumerate the populations of S. equorum and L. monocytogenes.
-
-
Data Analysis:
-
Compare the growth of L. monocytogenes on cheeses treated with the this compound-producing strain versus the control strain to determine the inhibitory effect.
-
Caption: Workflow for Cheese Preservation Experiment.
Stability of this compound
This compound is a hydrophobic and heat-stable molecule.[3] While specific data on its stability under various food processing conditions is an area for further research, bacteriocins, in general, tend to be more stable under acidic conditions and can withstand moderate heat treatments.
Synergistic Applications
The combination of this compound with other antimicrobial compounds, such as nisin, could offer a synergistic approach to food preservation. Nisin, a well-established food preservative, has a different mechanism of action (pore formation in the cell membrane). A combination of these two bacteriocins could provide a broader spectrum of activity and potentially reduce the required concentrations of each, a concept supported by studies on other bacteriocin combinations.[7][8][9] Further research is warranted to explore these synergistic effects in various food matrices.
Conclusion
This compound holds significant potential as a natural food preservative, particularly for controlling Gram-positive pathogens like Listeria monocytogenes. Its targeted mechanism of action and demonstrated efficacy in a food model system make it a compelling candidate for further investigation and development. The protocols provided herein offer a framework for researchers to explore its application in various food systems and to further characterize its stability and potential for synergistic use with other antimicrobials.
References
- 1. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | AgriBiotix [agribiotix.com]
- 5. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ariane.univ-fcomte.fr [ariane.univ-fcomte.fr]
- 8. Synergistic effect of two antimicrobial peptides, Nisin and P10 with conventional antibiotics against extensively drug-resistant Acinetobacter baumannii and colistin-resistant Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluating the Efficacy of Micrococcin P1 Against Listeria monocytogenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Listeria monocytogenes is a formidable foodborne pathogen responsible for listeriosis, a severe infection with high mortality rates, particularly in immunocompromised individuals, pregnant women, and newborns. The emergence of antibiotic-resistant strains necessitates the exploration of novel antimicrobial agents. Micrococcin P1, a macrocyclic peptide antibiotic, has demonstrated potent inhibitory activity against a wide range of Gram-positive bacteria, including Listeria monocytogenes.[1][2][3][4][5] This document provides a detailed experimental framework for assessing the efficacy of this compound against L. monocytogenes, outlining key protocols and data presentation strategies.
This compound exerts its bacteriostatic effect by inhibiting protein biosynthesis.[1][6] Specifically, it targets the ribosomal A site, preventing the binding of aminoacyl-transfer ribonucleic acid (aa-tRNA) and thereby halting peptide chain elongation.[7][8] This mechanism of action makes it a compelling candidate for further investigation as a potential therapeutic agent.
Core Experimental Protocols
This section details the essential methodologies for a comprehensive evaluation of this compound's activity against L. monocytogenes.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[9][10][11]
Protocol: Broth Microdilution Method [12][13][14]
-
Preparation of Bacterial Inoculum:
-
Culture L. monocytogenes in Brain Heart Infusion (BHI) broth overnight at 37°C.[15]
-
Dilute the overnight culture in fresh BHI broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in BHI broth in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[14]
-
-
MBC Determination:
Data Presentation:
Summarize the MIC and MBC values for different L. monocytogenes strains in a clear and structured table.
| L. monocytogenes Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Reference Antibiotic MIC (µg/mL) | Reference Antibiotic MBC (µg/mL) |
| Strain A | ||||
| Strain B | ||||
| Strain C |
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[16][17]
-
Preparation:
-
Prepare a mid-logarithmic phase culture of L. monocytogenes in BHI broth (approximately 10^6 CFU/mL).
-
Prepare flasks of BHI broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without the antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the prepared bacterial culture.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto BHI agar plates and incubate at 37°C for 24-48 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Data Presentation:
Present the time-kill kinetics data in a table and plot the log10 CFU/mL versus time for each concentration of this compound.
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Biofilm Inhibition Assay
This assay assesses the ability of this compound to prevent the formation of L. monocytogenes biofilms.[20][21][22]
Protocol: Crystal Violet Staining Method [23][24]
-
Biofilm Formation:
-
Grow L. monocytogenes in a suitable medium for biofilm formation (e.g., Tryptic Soy Broth supplemented with 0.6% yeast extract) overnight at 30°C.[20]
-
Dilute the overnight culture and add it to the wells of a 96-well microtiter plate.
-
Add various sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 x MIC) of this compound to the wells. Include a control with no antibiotic.
-
Incubate the plate at 30°C for 24-48 hours to allow for biofilm formation.
-
-
Staining and Quantification:
-
Gently wash the wells with PBS to remove planktonic cells.
-
Stain the attached biofilms with 0.1% crystal violet solution for 15-20 minutes.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.
-
Data Presentation:
Tabulate the percentage of biofilm inhibition at different concentrations of this compound.
| This compound Concentration (µg/mL) | Absorbance (OD570) | % Biofilm Inhibition |
| Control (0) | 0 | |
| 1/8 x MIC | ||
| 1/4 x MIC | ||
| 1/2 x MIC |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating the efficacy of this compound against Listeria monocytogenes.
References
- 1. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. toku-e.com [toku-e.com]
- 5. The macrocyclic peptide antibiotic this compound is secreted by the food-borne bacterium Staphylococcus equorum WS 2733 and inhibits Listeria monocytogenes on soft cheese [agris.fao.org]
- 6. The macrocyclic peptide antibiotic micrococcin P(1) is secreted by the food-borne bacterium Staphylococcus equorum WS 2733 and inhibits Listeria monocytogenes on soft cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Ribosomal A Site Functions by Sporangiomycin and Micrococcin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Bacterial Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 13. Antibiotic Susceptibility of Clinical Isolates of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. fda.gov [fda.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Counteracting Bacterial Motility: A Promising Strategy to Narrow Listeria monocytogenes Biofilm in Food Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.box [2024.sci-hub.box]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Inhibition of Biofilm Formation and Related Gene Expression of Listeria monocytogenes in Response to Four Natural Antimicrobial Compounds and Sodium Hypochlorite [frontiersin.org]
- 24. Inhibition of Biofilm Formation and Related Gene Expression of Listeria monocytogenes in Response to Four Natural Antimicrobial Compounds and Sodium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Micrococcin P1 Stock Solution for In Vitro and In Vivo Experiments
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Micrococcin P1 is a potent thiopeptide antibiotic with significant activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and protozoa.[1][2][3][4] Its mechanism of action involves the inhibition of ribosomal protein synthesis.[1][2] Proper preparation of a stock solution is critical for accurate and reproducible experimental results in various applications, including cell-based assays, in vitro translation assays, and animal models. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₄₉N₁₃O₉S₆ | [1][5][6] |
| Molecular Weight | 1144.4 g/mol | [1][5][6] |
| CAS Number | 67401-56-3 | [1][5][6] |
| Appearance | Off-white to light fawn solid | [1] |
| Purity | >95% by HPLC | [1][5] |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Poorly soluble in water. | [1][5][7][8] |
| Storage Temperature | -20°C | [1][3][4][5][7] |
Experimental Protocols
Materials
-
This compound powder (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical, polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for various assays.
-
Pre-weighing Calculation: Before opening the vial of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Example for 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 1144.4 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = (0.001 g / 1144.4 g/mol ) / 0.010 mol/L = 0.00008738 L
-
Volume (µL) = 87.38 µL
-
-
-
Aliquotting Powder: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube. To minimize handling of the hygroscopic powder, it is recommended to use the entire contents of a pre-weighed vial if possible.
-
Solubilization: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.[1][3][4][5][7] A stock solution stored under these conditions is stable for at least 4 years.[7]
-
Preparation of Working Solutions
For most cell-based assays, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Therefore, the 10 mM stock solution must be serially diluted in the appropriate cell culture medium or experimental buffer to the final desired working concentration immediately before use.
Example Dilution for a 10 µM Working Solution:
-
Perform a 1:100 dilution of the 10 mM stock solution in cell culture medium (e.g., 1 µL of 10 mM stock in 999 µL of medium).
-
This results in a 100 µM intermediate solution with a DMSO concentration of 1%.
-
Further dilute this intermediate solution 1:10 in cell culture medium to achieve a final working concentration of 10 µM with a DMSO concentration of 0.1%.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its mechanism of action.
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 5. bioaustralis.com [bioaustralis.com]
- 6. This compound | C48H49N13O9S6 | CID 91755078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for Evaluating Micrococcin P1 Antiviral Activity
Introduction
Micrococcin P1 is a macrocyclic thiopeptide antibiotic with potent antimicrobial properties.[1][2][3][4] Recent studies have highlighted its significant antiviral activity, particularly against enveloped viruses such as Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the antiviral efficacy of this compound using established cell-based assays.
Mechanism of Action
This compound primarily exerts its antiviral effects by inhibiting viral entry into host cells.[6] For HCV, it specifically targets the viral envelope glycoprotein E2, interfering with the attachment of the virus to the host cell surface.[6] This mechanism disrupts the initial and critical step of the viral life cycle. While the precise molecular interactions with the SARS-CoV-2 spike protein are still under investigation, evidence suggests a similar mechanism involving direct action on the viral envelope.[5] The ability of this compound to act on the viral particle itself makes it a promising candidate for broad-spectrum antiviral development.[7][8][9]
Data Presentation
The antiviral activity and cytotoxicity of this compound are critical parameters for its evaluation as a potential therapeutic agent. The following table summarizes the available quantitative data.
| Parameter | Virus | Cell Line | Value | Reference |
| EC50 | Hepatitis C Virus (HCV) | Huh-7 | 0.1 - 0.5 µM | [6] |
| CC50 | - | HepG2 | > 30 µM | |
| CC50 | - | THP-1 | > 30 µM | |
| Selectivity Index (SI) | Hepatitis C Virus (HCV) | Huh-7 / HepG2 | > 500 |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of the cells. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound. A higher SI value indicates a more promising antiviral candidate.[10]
Experimental Protocols
Here, we provide detailed protocols for two standard cell-based assays to determine the antiviral activity and cytotoxicity of this compound.
Plaque Reduction Assay for SARS-CoV-2
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).[11][12]
Materials:
-
Virus: SARS-CoV-2 isolate[13]
-
Compound: this compound
-
Media: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin
-
Overlay: Carboxymethylcellulose (CMC) or agarose in DMEM[12][15]
-
Stain: Crystal violet solution[14]
-
96-well and 6-well plates
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[14]
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM.
-
Virus Preparation: Dilute SARS-CoV-2 stock to a concentration that produces 50-100 plaques per well.
-
Infection: Pre-incubate the diluted virus with an equal volume of each this compound dilution for 1 hour at 37°C. As a control, incubate the virus with medium alone.
-
Cell Inoculation: Remove the growth medium from the Vero E6 cell monolayers and infect the cells with 100 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.[15]
-
Overlay Application: After the incubation period, remove the inoculum and overlay the cells with 2 mL of CMC or agarose overlay medium.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until visible plaques are formed.[14]
-
Plaque Visualization: Fix the cells with 4% formaldehyde for 1 hour, then remove the overlay and stain with crystal violet solution for 15-20 minutes. Gently wash the wells with water and allow them to air dry.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cytotoxicity (CC50)
This colorimetric assay determines the concentration of this compound that reduces the viability of host cells by 50% (CC50).[16]
Materials:
-
Cells: Vero E6 (for SARS-CoV-2 studies) or Huh-7 (for HCV studies)
-
Compound: this compound
-
Media: DMEM with 10% FBS
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing Agent: DMSO or a solution of 20% SDS in 50% dimethylformamide
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a "no-drug" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is the concentration of this compound that reduces cell viability by 50% compared to the "no-drug" control.
Time-of-Addition Assay
This assay helps to pinpoint the specific stage of the viral life cycle that is inhibited by this compound.[17][18][19][20][21]
Protocol Outline:
-
Synchronize the infection of a high-titer virus stock with a monolayer of susceptible cells.
-
Add a high concentration of this compound at different time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Include control compounds with known mechanisms of action (e.g., entry inhibitors, replication inhibitors).
-
After a single round of replication, quantify the viral yield (e.g., by plaque assay or RT-qPCR).
-
The time point at which the addition of this compound no longer inhibits viral replication indicates the stage of the viral life cycle that is targeted.
Mandatory Visualization
Caption: Workflow for determining the EC50 and CC50 of this compound.
Caption: Proposed mechanism of HCV entry inhibition by this compound.
References
- 1. Frontiers | Choosing a cellular model to study SARS-CoV-2 [frontiersin.org]
- 2. scienceopen.com [scienceopen.com]
- 3. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | AgriBiotix [agribiotix.com]
- 5. Antiviral activity of the host defense peptide piscidin 1: investigating a membrane-mediated mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a naturally occurring macrocyclic peptide inhibiting hepatitis C virus entry in a pan-genotypic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propagation and Quantification of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 15. Neutralizing Effect of Synthetic Peptides toward SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 18. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [en.bio-protocol.org]
- 20. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Micrococcin P1 Purification Using Reversed-Phase Chromatography
References
- 1. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The macrocyclic peptide antibiotic this compound is secreted by the food-borne bacterium Staphylococcus equorum WS 2733 and inhibits Listeria monocytogenes on soft cheese [agris.fao.org]
- 3. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. bachem.com [bachem.com]
- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 7. pharmtech.com [pharmtech.com]
- 8. Characterization of a Novel Plasmid-Borne Thiopeptide Gene Cluster in Staphylococcus epidermidis Strain 115 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to overcome poor water solubility of Micrococcin P1 in assays
Welcome to the technical support center for Micrococcin P1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor water solubility of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is a hydrophobic macrocyclic peptide, which inherently limits its solubility in aqueous solutions.[1][2] Its complex structure contributes to its poor water solubility, a characteristic that has been a known challenge in its development as a therapeutic agent.[3] For successful use in assays, it is essential to use appropriate solvents or solubilization techniques.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. The most commonly used are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[4]
Q3: How do I prepare a stock solution of this compound?
A3: A common method is to prepare a high-concentration stock solution in 100% DMSO. For example, a stock solution of 1 mg/ml in DMSO can be prepared.[2] For other applications, a 50% (v/v) mixture of isopropanol with 0.1% (v/v) trifluoroacetic acid (TFA) has also been used successfully.[3]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. For most cell lines, a final DMSO concentration of 0.1% is considered safe.[5] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line and assay duration.[4][6]
Q5: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?
A5: This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous buffer. Here are a few troubleshooting steps:
-
Slow Addition: Add the this compound stock solution to the aqueous buffer drop-wise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the Buffer: Gently warming the assay buffer may help to increase the solubility of this compound.
-
Use a Carrier Protein: In some cases, the presence of proteins like bovine serum albumin (BSA) in the assay buffer can help to keep hydrophobic compounds in solution.
-
Alternative Solubilization Methods: If precipitation persists, consider using surfactants or cyclodextrins as described in the troubleshooting guide below.
Troubleshooting Guide: Overcoming Poor Water Solubility
This guide provides detailed protocols for various methods to solubilize this compound for your assays.
Method 1: Using Organic Co-solvents (Standard Method)
This is the most straightforward method for preparing this compound for in vitro assays.
Experimental Protocol:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Add 100% DMSO to create a stock solution of a specific concentration (e.g., 1 mg/mL or 10 mg/mL).
-
Ensure the peptide is completely dissolved. Gentle vortexing or brief sonication can aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in the same organic solvent to create intermediate concentrations.
-
To prepare the final working solution, add a small volume of the intermediate stock to your aqueous assay buffer. The final concentration of the organic solvent should be kept below the tolerance limit of your assay (ideally ≤ 0.1% for cell-based assays).
-
Always include a vehicle control in your experiment with the same final concentration of the organic solvent.
-
Quantitative Data: Solvent Tolerability in Cell-Based Assays
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | ≤ 0.1% | Some cell lines may tolerate up to 1%. Always perform a toxicity control.[4][5] |
| Ethanol | ≤ 0.5% | Can be more volatile than DMSO. |
| Methanol | ≤ 0.1% | Can be more toxic to cells than DMSO or ethanol. |
Method 2: Surfactant-Assisted Solubilization
Non-ionic surfactants can be used to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Experimental Protocol:
-
Prepare a Surfactant Stock Solution:
-
Prepare a 10% (w/v) stock solution of a non-ionic surfactant such as Tween® 20 or Pluronic® F-68 in water.
-
Filter-sterilize the surfactant solution if it will be used in cell-based assays.
-
-
Solubilize this compound:
-
Prepare a high-concentration slurry of this compound in a small volume of the surfactant stock solution.
-
Vortex or sonicate the mixture until the this compound is fully dispersed and a clear or translucent solution is formed.
-
This this compound-surfactant solution can then be diluted in your aqueous assay buffer.
-
-
Important Considerations:
-
The final concentration of the surfactant should be below its critical micelle concentration (CMC) and at a level that does not interfere with the assay. For Tween® 20, a typical concentration in immunoassays is 0.05%.[7]
-
Run a vehicle control with the surfactant alone to check for any effects on your assay.
-
Method 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their water solubility.[6][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[5]
Experimental Protocol:
-
Prepare a Cyclodextrin Stock Solution:
-
Prepare a stock solution of HP-β-CD in water (e.g., 45% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.
-
Allow the solution to cool to room temperature.
-
-
Complexation of this compound:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for several hours to overnight to allow for the formation of the inclusion complex.
-
The resulting solution, containing the solubilized this compound-cyclodextrin complex, can be used to prepare working solutions in your aqueous assay buffer.
-
-
Alternative Method (Kneading):
-
Add a small amount of water to the HP-β-CD powder to form a paste.
-
Add the this compound powder to the paste and knead thoroughly.
-
Dry the resulting mixture and then dissolve it in your aqueous buffer.
-
Quantitative Data: Common Cyclodextrins for Solubilization
| Cyclodextrin | Properties |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility, low toxicity. Commonly used for parenteral formulations.[5] |
| β-cyclodextrin | Lower water solubility compared to its derivatives.[9] |
Visualizing Experimental Workflows
Caption: Workflow for solubilizing this compound.
Signaling Pathway of this compound
This compound inhibits bacterial growth by targeting protein synthesis. It specifically binds to the GTPase-associated center on the bacterial ribosome, a cleft formed by the 23S rRNA and the ribosomal protein L11. This binding event interferes with the function of elongation factors, thereby halting protein synthesis.
Caption: Mechanism of action of this compound.
References
- 1. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. researchgate.net [researchgate.net]
- 6. WO1990003784A1 - Cyclodextrin-peptide complexes - Google Patents [patents.google.com]
- 7. Polysorbate 20 - Wikipedia [en.wikipedia.org]
- 8. IE63649B1 - Cyclodextrin-peptide complexes - Google Patents [patents.google.com]
- 9. oatext.com [oatext.com]
Technical Support Center: Strategies to Prevent Bacterial Resistance to Micrococcin P1
Welcome to the technical support center for Micrococcin P1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the emergence of bacterial resistance to this potent thiopeptide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of ribosomal protein synthesis in Gram-positive bacteria.[1] It specifically binds to a cleft between the 23S rRNA and the L11 protein loop, which interferes with the binding of elongation factors Tu and G, thereby inhibiting protein translocation and synthesis.[1][2][3]
Q2: We are observing the rapid emergence of resistant colonies in our experiments with this compound. Is this a known issue?
A2: Yes, the development of resistance to this compound, and other thiopeptides, is a known challenge.[2][3] Sensitive bacteria can readily develop resistance through single-point mutations in the gene encoding the ribosomal protein L11 (rplK).[3][4]
Q3: What are the primary strategies to prevent or mitigate the development of resistance to this compound?
A3: The two main strategies to combat resistance to this compound are:
-
Combination Therapy: Using this compound in conjunction with other antibiotics can create a synergistic effect, reducing the likelihood of resistance emerging.[2][5]
-
Dosage Optimization: Tailoring the dosage of this compound to maintain concentrations above the Mutant Prevention Concentration (MPC) can suppress the growth of resistant mutants.[6][7][8]
Q4: Which antibiotics have shown synergy with this compound?
A4: Studies have demonstrated strong synergistic effects between this compound and rifampicin against Methicillin-resistant Staphylococcus aureus (MRSA).[2][9] Another study showed synergy between this compound, the bacteriocin EntEJ97s, and penicillin G against Methicillin-resistant Staphylococcus pseudintermedius (MRSP).[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Resistant mutants appearing on plates or in liquid culture after treatment with this compound. | Spontaneous mutations in the rplK gene (encoding ribosomal protein L11). | Implement a combination therapy strategy. Perform synergy testing (checkerboard assay) to identify effective antibiotic combinations for your bacterial strain. See the detailed protocol below. |
| Inconsistent results in antimicrobial susceptibility testing (AST). | Variability in experimental conditions (e.g., inoculum size, media composition). | Standardize your AST protocol. Ensure a consistent starting inoculum and use the same batch of media for all experiments. |
| Difficulty in eradicating a persistent infection in an in vivo model despite initial susceptibility. | Sub-optimal dosing leading to drug concentrations falling within the Mutant Selection Window (MSW). | Optimize the dosing regimen based on pharmacokinetic/pharmacodynamic (PK/PD) principles. Aim for drug concentrations to remain above the MIC and ideally above the Mutant Prevention Concentration (MPC) for the entire dosing interval.[6][10] |
Data Presentation
Table 1: Synergistic Activity of this compound and Rifampicin against MRSA strain Xen31
| Antibiotic | MIC (µg/mL) - Alone | MIC (µg/mL) - In Combination | Fold Reduction in MIC |
| This compound | 0.064 | 0.0025 | 25.6 |
| Rifampicin | 0.032 | 0.0005 | 64 |
Source: Adapted from Ovchinnikov et al., 2021.[2][9]
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol outlines the checkerboard method to assess the synergistic effect of this compound and a second antibiotic.
Materials:
-
This compound stock solution
-
Second antibiotic stock solution (e.g., Rifampicin)
-
Appropriate bacterial culture (e.g., MRSA)
-
96-well microtiter plates
-
Culture medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, create a two-fold serial dilution of this compound horizontally (e.g., across columns 1-10).
-
Create a two-fold serial dilution of the second antibiotic vertically (e.g., down rows A-G).
-
Column 11 should contain only the dilutions of the second antibiotic (this compound control).
-
Row H should contain only the dilutions of this compound (second antibiotic control).
-
Column 12 should contain no antibiotics (growth control).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in the culture medium.
-
Add the diluted inoculum to each well of the 96-well plate to achieve a final concentration of ~5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of resistance to this compound.
Caption: Workflow for developing a combination therapy strategy.
References
- 1. toku-e.com [toku-e.com]
- 2. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 4. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacteriocins Revitalize Non-Effective Penicillin G to Overcome Methicillin-Resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. publichealthontario.ca [publichealthontario.ca]
- 8. amr-insights.eu [amr-insights.eu]
- 9. researchgate.net [researchgate.net]
- 10. contagionlive.com [contagionlive.com]
Technical Support Center: Optimizing Micrococcin P1 Concentration for Antibacterial Assays
Welcome to the technical support center for Micrococcin P1. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a thiopeptide antibiotic that inhibits protein synthesis in bacteria.[1] Its mechanism of action involves binding to the cleft between the 23S rRNA and the L11 protein loop on the bacterial ribosome.[2] This interference with the ribosome prevents the binding of elongation factors Tu and G, thereby inhibiting protein translocation and ultimately stopping bacterial growth.[2]
Q2: Against which types of bacteria is this compound effective?
A2: this compound is primarily effective against Gram-positive bacteria.[2][3][4][5] It has demonstrated potent activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), Mycobacterium species, Listeria monocytogenes, Streptococcus pyogenes, and Enterococcus faecalis.[3][4][5] It is generally not effective against Gram-negative bacteria.[3][5]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] For storage, it is recommended to keep it at -20°C.[2]
Q4: Can this compound be used in combination with other antibiotics?
A4: Yes, studies have shown that this compound can act synergistically with other antibiotics. For instance, a combination of this compound and rifampicin has been shown to be effective against MRSA.[1][6] Synergistic effects have also been observed with clindamycin and oxacillin against MRSA.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No zone of inhibition in a disk diffusion assay. | 1. The test organism is a Gram-negative bacterium. 2. The concentration of this compound is too low. 3. Improper preparation of the bacterial lawn. | 1. Confirm that the target bacterium is Gram-positive. This compound is generally ineffective against Gram-negative bacteria.[3][5] 2. Increase the concentration of this compound on the disk. 3. Ensure the bacterial inoculum is standardized (e.g., to a 0.5 McFarland standard) and evenly spread to create a confluent lawn.[8][9] |
| Inconsistent or variable MIC values. | 1. Inaccurate serial dilutions. 2. Variation in inoculum density. 3. Contamination of the bacterial culture. | 1. Carefully prepare fresh serial dilutions for each experiment. 2. Standardize the bacterial inoculum to a consistent density (e.g., 1.5 x 10^8 CFU/ml) for each assay.[8] 3. Use aseptic techniques and verify the purity of your bacterial culture before starting the assay. |
| Precipitation of this compound in the growth medium. | 1. Poor solubility in the aqueous medium. 2. High concentration of the compound. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low enough to not affect bacterial growth while maintaining this compound solubility. Typically, the final DMSO concentration should be kept at or below 1%. 2. Prepare a more dilute stock solution and adjust the volume added to the assay. |
| This compound appears less effective against biofilms. | Biofilms provide a protective environment for bacteria, making them less susceptible to antimicrobials.[10] | Higher concentrations of this compound may be required to inhibit biofilm-associated bacteria compared to their planktonic counterparts.[10][11] Consider combination therapies, as they may be more effective against biofilms.[10] |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | KCTC 1927 | 0.25 - 8.0 | [3] |
| Staphylococcus aureus | MRSA | 0.25 - 8.0 | [3] |
| Staphylococcus aureus | 1974149 | 2 | [4] |
| Staphylococcus aureus | ATCC 33591 (MRSA) | 0.6 - 10 | [10] |
| Enterococcus faecalis | VRE | 0.25 - 8.0 | [3] |
| Enterococcus faecalis | 1674621 | 1 | [4] |
| Streptococcus pyogenes | 1744264 | 1 | [4] |
| Kocuria rhizophila | KCTC 1915 | 0.25 - 8.0 | [3] |
| Bacillus subtilis | KCTC 1021 | 0.25 - 8.0 | [3] |
| Mycobacterium spp. | 0.25 - 8.0 | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol outlines the broth microdilution method to determine the MIC of this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture plate, inoculate a few colonies into a suitable broth and incubate until it reaches the exponential growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12][13]
Kirby-Bauer Disk Diffusion Assay Protocol
This protocol describes the disk diffusion method for assessing bacterial susceptibility to this compound.
-
Prepare Bacterial Lawn: Using a sterile swab, evenly inoculate a Mueller-Hinton agar plate with a bacterial suspension adjusted to a 0.5 McFarland standard.[9][14] Ensure the entire surface is covered to create a uniform lawn of growth.[8][15] Allow the plate to dry for 3-5 minutes.[9][14]
-
Prepare this compound Disks: Aseptically apply a known amount of a this compound solution onto sterile paper disks (6 mm in diameter). Allow the solvent to evaporate completely.
-
Place Disks on Agar: Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at the optimal temperature for the test bacterium for 16-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of no bacterial growth around each disk in millimeters. The size of this zone indicates the susceptibility of the bacterium to this compound.
Visualizations
Caption: Workflow for Antibacterial Susceptibility Testing with this compound.
Caption: Mechanism of Action of this compound.
References
- 1. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection and evaluation of the antimicrobial activity of this compound isolated from commensal and environmental staphylococcal isolates against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kco.su [kco.su]
- 9. asm.org [asm.org]
- 10. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. youtube.com [youtube.com]
- 15. bio.libretexts.org [bio.libretexts.org]
Troubleshooting inconsistent results in Micrococcin P1 experiments
Welcome to the technical support center for Micrococcin P1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this potent thiopeptide antibiotic. Here you will find answers to frequently asked questions, detailed experimental protocols, and quantitative data to guide your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments, providing direct answers and troubleshooting advice.
Question 1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain. What are the potential causes and solutions?
Answer: Inconsistent MIC values are a frequent challenge and can stem from several factors related to the inherent properties of this compound and experimental technique.
-
Solubility Issues: this compound is a hydrophobic molecule with low aqueous solubility.[1] Inconsistent solubilization can lead to variations in the effective concentration in your assay.
-
Solution: Prepare a fresh stock solution of this compound in a suitable organic solvent like DMSO before each experiment. Ensure the stock solution is vortexed thoroughly. When diluting into your final aqueous assay medium, mix immediately and vigorously to prevent precipitation. Visually inspect for any precipitate before adding to your assay plates.
-
-
Adsorption to Plastics: Due to its hydrophobic nature, this compound can adsorb to the surface of plastic labware, such as pipette tips and microtiter plates. This reduces the actual concentration of the compound in solution.
-
Solution: Consider using low-adhesion plasticware. Additionally, pre-treating pipette tips by pipetting the working solution up and down a few times before dispensing can help to saturate the plastic surface and ensure more accurate delivery.
-
-
Inoculum Variability: The density of the bacterial inoculum is a critical parameter in MIC assays. Inconsistencies in the inoculum size can lead to significant variations in MIC values.
-
Solution: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the bacterial suspension to a 0.5 McFarland standard. Ensure the inoculum is used within a short timeframe after preparation to maintain its viability and density.
-
-
Resistance Development: Bacteria can rapidly develop resistance to this compound, especially during longer incubation times.[1][2] This can manifest as the appearance of resistant mutants and result in higher or more variable MICs.
Question 2: My this compound stock solution appears to have precipitated after storage. How should I properly prepare and store it?
Answer: Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible results.
-
Solvent Selection: Due to its hydrophobicity, this compound should be dissolved in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in your chosen solvent. This minimizes the volume of organic solvent introduced into your aqueous experimental setup, reducing potential solvent-induced artifacts.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and vortex thoroughly to ensure any settled compound is redissolved. Avoid long-term storage of diluted aqueous solutions of this compound, as it is prone to precipitation.
Question 3: I am not observing the expected synergistic effect when combining this compound with another antibiotic. What could be the issue?
Answer: Synergy testing requires careful experimental setup and interpretation. Here are some potential reasons for a lack of observed synergy:
-
Suboptimal Concentration Ratios: Synergy is often dependent on the specific concentration ratio of the two compounds. A standard checkerboard assay is the best method to systematically evaluate a wide range of concentration combinations.
-
Mechanism of Action: Ensure that the antibiotic you are combining with this compound has a complementary mechanism of action. This compound inhibits protein synthesis, so combining it with an agent that targets a different pathway, such as cell wall synthesis (e.g., penicillin G) or RNA synthesis (e.g., rifampicin), is more likely to result in synergy.[2]
-
Incorrect Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is the standard metric for quantifying synergy. Double-check your calculations. An FIC index of ≤ 0.5 is generally considered synergistic.
-
Experimental Variability: As with MIC testing, factors like inoculum density and compound solubility can affect the outcome of synergy experiments. Ensure your experimental technique is consistent and robust.
Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | 0.25 - 8.0 | [3] |
| Enterococcus faecalis | 1.0 | |
| Streptococcus pyogenes | 1.0 | |
| Listeria monocytogenes | 0.5 - 2.0 | |
| Mycobacterium tuberculosis | 0.032 - 0.063 |
Table 2: In Vitro Cytotoxicity of this compound.
| Cell Line | Assay Type | IC50 / Cytotoxicity Concentration | Reference |
| HepG2 (human liver carcinoma) | MTT Assay | No significant cytotoxicity up to 30 µM | |
| THP-1 (human monocytic cell line) | MTT Assay | No significant cytotoxicity up to 30 µM | |
| RAW 264.7 (mouse macrophage) | Intracellular M. tuberculosis growth | IC80 of ~1 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of this compound Stock Solution: a. Weigh out the required amount of this compound powder. b. Dissolve in 100% DMSO to a final concentration of 10 mg/mL. c. Vortex thoroughly until completely dissolved. d. Aliquot and store at -20°C.
2. Preparation of this compound Working Solutions: a. Thaw a single aliquot of the stock solution. b. Perform serial two-fold dilutions in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 50 µL.
3. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.
4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL. b. Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only). c. Seal the plate and incubate at 37°C for 18-24 hours.
5. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.
1. Cell Seeding: a. Culture the desired mammalian cell line to ~80% confluency. b. Trypsinize and resuspend the cells in fresh culture medium. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Treatment with this compound: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. c. Include wells with untreated cells (vehicle control) and wells with medium only (background control). d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT stock solution to each well. c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. d. After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete solubilization.
4. Data Acquisition: a. Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the background control wells. c. Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experiments.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Broth microdilution MIC assay workflow.
References
- 1. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 2. Bacteriocins Revitalize Non-Effective Penicillin G to Overcome Methicillin-Resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Micrococcin P1 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Micrococcin P1 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a hydrophobic thiopeptide antibiotic with poor water solubility.[1][2] For experimental purposes, it is recommended to dissolve this compound in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or methanol.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is advisable to prepare stock solutions of this compound in DMSO at a concentration of 1-10 mg/mL.[4] These stock solutions should be stored at -20°C.[3] For higher solubility, you can warm the tube to 37°C and sonicate for a short period.[3] Stock solutions stored under these conditions should be stable for several months.[3]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are a few strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as high as experimentally permissible without affecting your assay, as this will help maintain solubility.
-
Use of Surfactants or Co-solvents: Incorporating a low concentration of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-127) or a co-solvent in your aqueous medium can help to improve the solubility of this compound and prevent precipitation.
-
Formulation Strategies: For in vivo or complex in vitro models, consider formulating this compound in a delivery system such as liposomes or a cream base, which has been shown to improve its stability and solubility.[4]
Q4: What are the general stability characteristics of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Antimicrobial Activity | Degradation of this compound in solution. | • Check Storage Conditions: Ensure stock solutions are stored at -20°C and protected from light. • Prepare Fresh Dilutions: Prepare working dilutions fresh from a frozen stock solution for each experiment. • pH of Medium: The pH of your experimental medium could affect stability. If possible, evaluate the stability of this compound in different buffer systems to find the optimal pH. • Confirm Activity of Stock: Test the activity of your stock solution using a standard bioassay to rule out degradation of the stock. |
| Precipitation in Aqueous Media | Poor aqueous solubility of this compound. | • Increase Co-solvent: If your experiment allows, increase the percentage of the organic solvent (e.g., DMSO) in the final working solution. • Add Surfactants: Introduce a biocompatible surfactant at a low concentration to your aqueous medium. • Sonication: Briefly sonicate the solution after dilution to help dissolve any initial precipitates. |
| Inconsistent Experimental Results | Variability in the concentration of soluble this compound. | • Consistent Solution Preparation: Standardize your procedure for preparing working solutions, including the rate of addition of the stock solution to the aqueous medium and mixing method. • Pre-dissolve in a Small Volume: Try pre-diluting the DMSO stock in a small volume of the aqueous medium with vigorous mixing before adding it to the final volume. • Quantify Concentration: If feasible, use HPLC to quantify the concentration of soluble this compound in your working solutions before use. |
Quantitative Data Summary
Due to the limited availability of public quantitative stability data for this compound, the following table provides general guidance on its solubility and recommended storage conditions.
| Parameter | Recommendation/Data | Reference |
| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO | [3] |
| Stock Solution Concentration | 1-10 mg/mL in DMSO | [4] |
| Long-term Storage | -20°C | [3] |
| Short-term Storage of Formulations | A cream formulation containing 0.01 mg/ml MP1 was stable for two weeks at 5°C. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a concentration of 1-10 mg/mL.[4]
-
Vortex the solution until the powder is completely dissolved. For enhanced solubility, the tube can be gently warmed to 37°C and sonicated in a water bath for a few minutes.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[3]
Protocol 2: Assessment of Antimicrobial Activity (Spot-on-Lawn Assay)
This protocol can be used to confirm the activity of your this compound solutions.
-
Prepare an overnight culture of a susceptible indicator strain (e.g., Staphylococcus aureus).
-
Inoculate a molten soft agar overlay (e.g., BHI with 0.7% agar) with the indicator strain.
-
Pour the inoculated soft agar onto a solid agar plate and allow it to solidify.
-
Prepare serial dilutions of your this compound solution in an appropriate buffer.
-
Spot a small volume (e.g., 5-10 µL) of each dilution onto the surface of the solidified soft agar.
-
Allow the spots to dry before incubating the plates under appropriate conditions for the indicator strain.
-
Observe the plates for zones of inhibition around the spots. The activity can be quantified by determining the highest dilution that produces a clear zone of inhibition.[5]
Protocol 3: General Stability-Indicating HPLC Method
While a validated stability-indicating method for this compound is not publicly available, the following provides a starting point for method development based on published purification protocols.
-
Column: C8 or C18 reverse-phase column (e.g., Phenomenex Axia Luna C8, 100A or Europher 100-C18).[4][5]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[5]
-
Mobile Phase B: Acetonitrile or Isopropanol with 0.1% TFA.[4][5]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. For example, 0-80% acetonitrile over 30 minutes.[5]
-
Detection: UV detection at 220 nm and/or 280 nm.[5]
-
Standard: A commercially available this compound with known purity should be used as a reference standard.[4]
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for loss of this compound activity.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Micrococcin P1 Degradation in Experimental Conditions
Welcome to the technical support center for Micrococcin P1. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the handling and stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the integrity and activity of this potent thiopeptide antibiotic throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a hydrophobic, heat-stable thiopeptide antibiotic. It is a macrocyclic peptide that inhibits bacterial protein synthesis, showing strong activity against a wide range of Gram-positive bacteria.[1][2] Due to its hydrophobicity, it has very low solubility in aqueous solutions.[3] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[4]
Q2: How should I store this compound to ensure its stability?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Condition | Recommended Duration |
| Solid (Lyophilized Powder) | Desiccated at -20°C, protected from light. | Long-term |
| Stock Solution (in organic solvent) | In tightly sealed vials at -20°C. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. | Up to 1 month. For longer-term storage, -80°C may provide better preservation. |
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Aqueous Buffers or Cell Culture Media
Symptoms:
-
Reduced or complete loss of antimicrobial activity in your assay.
-
Precipitation or cloudiness observed in the working solution.
Potential Causes:
-
Poor Solubility: this compound is highly hydrophobic and will readily precipitate in aqueous solutions, leading to a decrease in the effective concentration.[3]
-
Hydrolysis: The ester bond within the this compound structure is susceptible to hydrolysis, particularly under basic or acidic conditions. While stable at neutral pH for short periods, prolonged incubation in aqueous buffers can lead to degradation. Under basic conditions, this compound has been reported to degrade into a complex mixture of products.
-
Adsorption to Surfaces: Due to its hydrophobic nature, this compound can adsorb to plasticware (e.g., pipette tips, microplates, tubes), reducing the actual concentration in your experiment.
Solutions:
-
Use of Co-solvents: Prepare high-concentration stock solutions in 100% DMSO or DMF. For working solutions, dilute the stock directly into your aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤ 0.5% v/v).
-
Formulation Strategies: For longer-term stability in aqueous environments, consider using formulation strategies to improve solubility and prevent degradation:
-
Liposomes: Encapsulation of this compound in liposomes has been shown to significantly improve its stability in solution for up to two months.[5]
-
Complexation with Polypeptides: Supramolecular complexes with polypeptides like poly-L-lysine can enhance the water dispersibility and stability of hydrophobic compounds.
-
-
Minimize Incubation Time in Aqueous Solutions: Prepare working solutions fresh and use them as quickly as possible. Avoid storing this compound in aqueous buffers for extended periods.
-
Use Low-Binding Plasticware: If significant loss of activity is suspected due to adsorption, consider using low-protein-binding microplates and tubes.
Issue 2: Inconsistent Results in Long-Term Cell Culture Experiments
Symptoms:
-
Initial desired effect is observed, but the effect diminishes over time (e.g., 24-72 hours).
-
Higher than expected concentrations of this compound are required to maintain a biological effect.
Potential Causes:
-
Proteolytic Degradation: Cell culture media supplemented with serum contains proteases that can potentially degrade this compound over time. Some bacteriocins are known to be sensitive to proteolytic enzymes.[6]
-
Chemical Instability: As mentioned, hydrolysis of the ester linkage can occur during prolonged incubation under physiological conditions (pH 7.4, 37°C).
Solutions:
-
Replenish this compound: In long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
-
Conduct a Time-Course Experiment: To understand the stability of this compound in your specific experimental setup, perform a time-course study. Measure the compound's activity or concentration at different time points to determine its functional half-life in your culture conditions.
-
Protease Inhibitors: If proteolytic degradation is suspected, the addition of a broad-spectrum protease inhibitor cocktail to the cell culture medium could be considered, but this must be validated for compatibility with your cells and assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in 100% DMSO):
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Reconstitute the powder in 100% high-purity DMSO to a final concentration of 10 mM.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into small-volume, tightly sealed, light-protected vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Immediately before use, perform a serial dilution of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Ensure the final DMSO concentration in your assay is below the tolerance level of your experimental system.
-
Protocol 2: Stability Assessment of this compound by HPLC-MS
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 10 µM) in the buffer or medium of interest (e.g., PBS pH 7.4, DMEM + 10% FBS).
-
Prepare a control sample in a solvent where this compound is known to be stable (e.g., 100% DMSO).
-
Incubate the test samples under the desired conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each sample.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store at -80°C until analysis.
-
-
HPLC-MS Analysis:
-
Use a C18 reversed-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the elution of this compound and any potential degradation products using a mass spectrometer.
-
The degradation of this compound can be quantified by measuring the decrease in the peak area of the parent compound over time.
-
Potential degradation products can be identified by their mass-to-charge ratio (m/z). A primary degradation product to look for would be the hydrolyzed form where the ester bond is cleaved, resulting in a mass increase of 18 Da (addition of H₂O).
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery [agris.fao.org]
- 3. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milli ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06054J [pubs.rsc.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Formulation of hydrophobic peptides for skin delivery via coated microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Micrococcin P1 for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Micrococcin P1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing the bioavailability of this potent but poorly soluble thiopeptide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving adequate in vivo bioavailability of this compound?
The primary challenge in utilizing this compound for systemic in vivo applications is its hydrophobic nature and consequently, very low aqueous solubility.[1][2][3] This poor solubility limits its dissolution in physiological fluids, leading to low absorption and bioavailability. Additionally, sensitive bacteria can readily develop resistance to this compound through single-point mutations.[1]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
Several strategies are being explored to overcome the solubility and delivery challenges of this compound:
-
Topical Formulations: For localized infections, such as skin infections, formulating this compound in a suitable vehicle can enhance its local availability.
-
Synergistic Combinations: Using this compound in combination with other antibiotics can lower the required therapeutic concentration, potentially mitigating issues related to poor solubility and the development of resistance.[3][4]
-
Advanced Drug Delivery Systems: Encapsulating this compound in delivery systems like liposomes or nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[5][6]
Q3: Are there any commercially available formulations of this compound for in vivo research?
Currently, there are no standard, commercially available formulations of this compound specifically designed for enhanced in vivo bioavailability. Researchers typically need to prepare their own formulations based on published methodologies or develop novel delivery systems.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Aqueous Buffers for In Vitro Assays
Problem: You are observing precipitation or inconsistent results in your in vitro assays due to the poor solubility of this compound in aqueous buffers.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate Solvent | This compound is soluble in organic solvents like DMSO, ethanol, and methanol.[2][7] Prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous assay medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed toxic levels for your cells or organisms. |
| Precipitation upon Dilution | Even with an organic stock solution, this compound can precipitate when diluted into an aqueous buffer. To mitigate this, try serial dilutions and vortexing vigorously between each step. You can also consider using a surfactant or a co-solvent system in your final assay medium, after validating for any potential interference with the assay itself. |
| Incorrect pH of the Buffer | While this compound's solubility is not highly pH-dependent, extreme pH values could potentially affect its stability. Ensure your buffer pH is within a physiologically relevant range (e.g., 7.2-7.4) unless your experimental design requires otherwise. |
Issue 2: Low Efficacy of Topically Administered this compound in a Murine Model
Problem: Your topical formulation of this compound is not showing the expected antimicrobial efficacy in a murine skin infection model.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Formulation Vehicle | The vehicle for a topical formulation is critical for drug penetration and availability. A simple aqueous suspension will likely be ineffective. Consider formulating this compound in a gel-based vehicle. One study successfully used a 5% (wt/vol) hydroxypropyl cellulose (HPC) gel.[8] Another approach is to use a cream base, such as APO base 30% cream, which has been shown to be a suitable vehicle.[1] |
| Insufficient Drug Concentration | The concentration of this compound in the formulation may be too low to exert a therapeutic effect. However, simply increasing the concentration may lead to precipitation. Focus on optimizing the formulation to enhance solubility and delivery. |
| Lack of Penetration Enhancers | The formulation may lack components that facilitate the penetration of this compound through the stratum corneum. While not explicitly detailed for this compound, the use of penetration enhancers is a common strategy for topical drug delivery. |
| Synergistic Partners Not Included | The efficacy of this compound can be significantly enhanced when used in combination with other antimicrobials. Consider co-formulating it with agents like garvicin KS and penicillin G, or rifampicin, which have shown synergistic effects against MRSA in vivo.[1][4] |
Data Presentation: Efficacy of this compound in Combination Therapies (In Vitro)
| Antimicrobial Combination | Target Organism | Fold Reduction in MIC of this compound | Reference |
| This compound + Garvicin KS + Penicillin G | MRSA | 62 | [4] |
| This compound + Rifampicin | MRSA Xen31 | 25 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Topical Hydrogel Formulation of this compound
This protocol is adapted from a study that demonstrated the efficacy of a topical this compound formulation in a murine MRSA skin infection model.[8]
Materials:
-
This compound powder
-
Hydroxypropyl cellulose (HPC), weight-average molecular weight (Mw) of ~80,000 g/mol
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Sterile magnetic stir bar and stir plate
-
Sterile containers for the final formulation
Procedure:
-
Prepare a 5% (wt/vol) HPC gel:
-
Slowly add 5 g of HPC powder to 100 mL of sterile PBS while stirring continuously with a magnetic stir bar.
-
Continue stirring at room temperature until the HPC is fully dissolved and a clear, viscous gel is formed. This may take several hours.
-
Sterilize the gel by autoclaving. Allow it to cool to room temperature.
-
-
Prepare a this compound stock solution:
-
Dissolve this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
-
Incorporate this compound into the HPC gel:
-
Under aseptic conditions, slowly add the this compound stock solution to the sterile 5% HPC gel to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
Stir the mixture gently but thoroughly to ensure uniform distribution of the drug within the gel. Avoid introducing air bubbles.
-
-
Storage:
-
Store the final formulation in a sterile, airtight container at 4°C, protected from light.
-
Workflow for Topical Formulation Preparation
Caption: Workflow for preparing a topical this compound hydrogel.
Protocol 2: Preparation of this compound-Loaded Fusogenic Liposomes
This protocol provides a general framework for encapsulating the hydrophobic this compound into fusogenic liposomes using the thin-film hydration method. This method aims to improve solubility and facilitate delivery across biological membranes.
Materials:
-
This compound powder
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Chloroform
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPE and DOTAP (e.g., in a 1:1 molar ratio) and this compound in chloroform in a round-bottom flask. The amount of this compound can be varied to optimize loading.
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids to form a thin, dry lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the lipid phase transition temperature.
-
This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization and Storage:
-
Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes (after lysing them with a suitable solvent) and comparing it to the initial amount used.
-
Store the liposomal suspension at 4°C.
-
Workflow for Liposome Preparation
Caption: General workflow for preparing this compound-loaded liposomes.
Signaling Pathways and Logical Relationships
Logical Relationship for Enhancing this compound Bioavailability
The following diagram illustrates the logical relationships between the challenges associated with this compound and the strategies to overcome them to improve in vivo efficacy.
Caption: Strategies to overcome this compound challenges for improved efficacy.
References
- 1. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The availability of drug by liposomal drug delivery: Individual kinetics and tissue distribution of encapsulated and released drug in mice after administration of PEGylated liposomal prednisolone phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusogenic Liposomes for the Intracellular Delivery of Phosphocreatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical delivery of erythromycin from various formulations: an in vivo hairless mouse study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Liposomal Chemophototherapy with Short Drug-Light Intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of pharmacokinetic and pharmacodynamic profiles of liposomes for the cell type-specific delivery of small molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing precipitation of Micrococcin P1 in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Micrococcin P1, focusing on the common issue of its precipitation in aqueous media.
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound in aqueous solutions is a frequent challenge due to its hydrophobic nature. This guide provides a systematic approach to diagnose and resolve this issue.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a thiopeptide antibiotic, a class of molecules known for their hydrophobic nature and consequently low solubility in aqueous solutions.[1][2] When a concentrated stock of this compound in an organic solvent is introduced into an aqueous environment, the abrupt change in polarity can cause the compound to "crash out" of solution, forming a precipitate.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents.[3][4][5] The most commonly used solvents for preparing stock solutions are:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
For biological experiments, high-purity, anhydrous-grade solvents are recommended.
Q3: What is a reliable method for preparing a this compound stock solution?
A3: A common practice is to prepare a high-concentration stock solution in 100% DMSO. For example, a stock solution of 1-10 mg/mL in DMSO can be prepared.[1] To ensure complete dissolution, gentle warming at 37°C or brief sonication can be applied.[6] It is advisable to visually inspect the solution to ensure it is clear before use. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How can I prevent precipitation when diluting my this compound stock solution into an aqueous medium?
A4: Direct dilution of a concentrated DMSO stock into a large volume of aqueous buffer is a common cause of precipitation. To avoid this, a serial or intermediate dilution method is recommended. First, dilute the DMSO stock into a small volume of serum-free medium or the base buffer. Mix gently, and then add this intermediate dilution to the final volume of your complete medium. This gradual decrease in the organic solvent concentration helps to keep the compound in solution.
Q5: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cells?
A5: The tolerance of cell lines to organic solvents varies. For most cell lines, a final DMSO concentration of 0.5% is generally considered safe, with some robust lines tolerating up to 1%.[7][8] However, for sensitive and primary cells, it is highly recommended to keep the final DMSO concentration at or below 0.1%.[7] It is always best practice to include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any solvent-induced effects.
| Solvent | Recommended Max. Final Concentration (for sensitive cells) | Recommended Max. Final Concentration (for robust cells) |
| DMSO | ≤ 0.1% | ≤ 1% |
Q6: Could other components in my media be causing the precipitation?
A6: Yes, factors such as temperature shifts, pH instability, and high concentrations of salts or proteins in the culture medium can contribute to the precipitation of hydrophobic compounds.[9] Ensure your media and buffers are at the correct pH and temperature before adding this compound.
Q7: Are there any alternative formulation strategies to improve the solubility of this compound in aqueous media?
A7: For thiopeptides like this compound, research into advanced formulation strategies is ongoing. Some approaches that have been explored for hydrophobic peptides include the use of co-solvents, solubilizing agents like mild acids or bases depending on the peptide's charge, and encapsulation in delivery systems such as nanoparticles.[9][10][11] However, for standard laboratory experiments, the use of a co-solvent like DMSO followed by a careful dilution protocol is the most straightforward approach.
Diagram: Conceptual Representation of a Thiopeptide's Hydrophobic Nature
Caption: Hydrophobic core of thiopeptides leads to poor aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
If necessary, gently warm the tube to 37°C or sonicate in a water bath for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Pre-warmed serum-free cell culture media or PBS
-
Sterile conical tubes
Procedure (for a final concentration of 10 µg/mL):
-
Intermediate Dilution: In a sterile conical tube, prepare an intermediate dilution of the this compound stock. For example, add 1 µL of the 10 mg/mL stock solution to 99 µL of serum-free media or PBS. Vortex gently to mix. This creates a 100 µg/mL intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your final volume of complete cell culture media. For example, add 1 mL of the 100 µg/mL intermediate solution to 9 mL of complete media to achieve a final concentration of 10 µg/mL.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. In this example, the final DMSO concentration would be 0.1%.
References
- 1. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of membrane vesicles for biological activity of the bacteriocin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. bioaustralis.com [bioaustralis.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1722819B1 - Method for solubilising peptide mixtures - Google Patents [patents.google.com]
- 10. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 11. In vitro and intracellular activities of novel thiopeptide derivatives against macrolide-susceptible and macrolide-resistant Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synergy Testing of Micrococcin P1 with Beta-Lactams
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synergy testing of Micrococcin P1 with beta-lactam antibiotics.
Troubleshooting Guides
This section addresses specific issues that may arise during synergy testing experiments.
| Issue | Potential Cause | Recommended Solution |
| Checkerboard Assay: Inconsistent results between microplates and larger culture volumes (e.g., flasks). | Differences in aeration, surface-to-volume ratio, and bacterial growth dynamics between formats.[1] | Ensure consistent inoculum density and growth phase between formats. If possible, use flasks with agitation to mimic microplate conditions more closely. Acknowledge that results may differ and validate key findings in the larger format. |
| Checkerboard Assay: High variability in Minimum Inhibitory Concentration (MIC) values across replicates. | Pipetting errors, improper mixing of reagents, or inconsistent incubation conditions.[2] | Calibrate pipettes regularly and use appropriate pipetting techniques to minimize errors. Ensure thorough mixing of antibiotic solutions and bacterial inoculum. Maintain consistent incubation temperature and time for all plates. |
| Checkerboard Assay: Difficulty in determining the endpoint (no visible growth). | Subjectivity in visual assessment, bacterial clumping, or presence of turbidity from precipitated compounds. | Use a microplate reader to measure optical density (OD) for a more objective endpoint. Include a growth control (no antibiotic) and a sterility control (no bacteria) to aid in interpretation. |
| Time-Kill Assay: Unexpected bacterial regrowth after initial killing. | Presence of a resistant subpopulation, antibiotic degradation, or the "paradoxical effect" where higher antibiotic concentrations can be less effective.[3] | Plate samples at multiple time points to monitor for regrowth. Consider testing for the emergence of resistance by determining the MIC of the regrown population. Ensure proper storage and handling of antibiotic stock solutions to prevent degradation.[2] |
| Time-Kill Assay: No synergistic effect observed despite checkerboard synergy. | The checkerboard assay measures inhibition of growth (bacteriostatic synergy), while the time-kill assay measures the rate of killing (bactericidal synergy). A combination may be synergistic in one aspect but not the other.[4] | Consider the different endpoints of the two assays. If bactericidal synergy is the desired outcome, the time-kill assay is the more appropriate method. |
| General: Fractional Inhibitory Concentration Index (FICI) values are on the borderline between synergy and additivity (e.g., FICI ≈ 0.5). | Inherent variability of the assay or a true additive effect. | Repeat the experiment to ensure reproducibility. If the result is consistent, it may indicate an additive or weak synergistic interaction. Consider that different interpretation models for FICI exist, which can lead to different conclusions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and beta-lactams?
A1: this compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis by binding to the 23S rRNA of the ribosomal large subunit. Beta-lactam antibiotics, such as penicillins and cephalosporins, inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[6][7]
Q2: How is the Fractional Inhibitory Concentration Index (FICI) calculated and interpreted?
A2: The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[5][8]
The results are typically interpreted as follows:
Q3: What are the primary methods for testing antibiotic synergy?
A3: The two most common methods are the checkerboard assay and the time-kill assay. The checkerboard assay determines the minimum inhibitory concentration (MIC) of antibiotics in combination, while the time-kill assay measures the rate and extent of bacterial killing over time.[4][9]
Q4: Can I expect synergy between this compound and all beta-lactams?
A4: While synergy between protein synthesis inhibitors and cell wall synthesis inhibitors has been observed, it is not guaranteed for all combinations and all bacterial strains.[10] The interaction can be synergistic, additive, or even antagonistic depending on the specific drugs and the resistance mechanisms of the bacteria being tested. For example, a study showed a synergistic interaction between this compound and penicillin G.[10][11] Another study demonstrated synergy between various protein synthesis inhibitors and the beta-lactam cefepime against MRSA.[10]
Q5: What are some common pitfalls when setting up a checkerboard assay?
A5: Common pitfalls include inaccurate serial dilutions, improper plate layout, and inconsistent inoculum preparation. It is crucial to carefully plan the dilution scheme to cover a range of concentrations above and below the expected MICs of the individual drugs. Using a multichannel pipette can help minimize timing differences when adding reagents.[2]
Data Presentation
Checkerboard Assay: Synergy of this compound with Beta-Lactams
| Bacterial Strain | This compound MIC (µg/mL) | Beta-Lactam | Beta-Lactam MIC (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Beta-Lactam in Combination (µg/mL) | FICI | Interpretation | Reference |
| MRSA | 2.5 | Penicillin G | >100 | 0.1 | 1.5 | 0.13 - 0.18 | Synergy | [10][11] |
| MRSA | Varies | Cefepime | Varies | Varies | Varies | ≤ 0.5 | Synergy | [10] |
Time-Kill Assay: Hypothetical Data for Synergy Evaluation
| Time (hours) | Control (log10 CFU/mL) | This compound (log10 CFU/mL) | Beta-Lactam (log10 CFU/mL) | This compound + Beta-Lactam (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.8 | 6.2 | 4.5 |
| 4 | 7.5 | 5.5 | 6.5 | 3.2 |
| 6 | 8.2 | 5.3 | 6.8 | <2.0 |
| 8 | 8.8 | 5.4 | 7.1 | <2.0 |
| 24 | 9.5 | 6.0 | 8.0 | <2.0 |
Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[9]
Experimental Protocols
Checkerboard Synergy Assay Protocol
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the beta-lactam antibiotic in an appropriate solvent (e.g., DMSO or water) at a concentration that is at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells.
-
Create a two-fold serial dilution of this compound along the y-axis (e.g., rows A-G) and a two-fold serial dilution of the beta-lactam along the x-axis (e.g., columns 1-10).
-
Row H should contain only the serial dilution of the beta-lactam to determine its MIC, and column 11 should contain only the serial dilution of this compound to determine its MIC.
-
Well H11 serves as the growth control (broth and inoculum only), and well H12 serves as the sterility control (broth only).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that shows no visible growth. Calculate the FICI as described in the FAQ section.[5][8]
Time-Kill Assay Protocol
-
Preparation of Cultures: Grow a bacterial culture to the mid-logarithmic phase in an appropriate broth.
-
Inoculum Preparation: Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in several flasks containing fresh broth.
-
Addition of Antibiotics: Add the antibiotics to the flasks at the desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include the following controls:
-
Growth control (no antibiotic)
-
This compound alone
-
Beta-lactam alone
-
This compound and beta-lactam in combination
-
-
Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is determined by comparing the bacterial killing in the combination tube to that of the most active single agent.[12]
Mandatory Visualizations
Caption: Mechanism of synergy between this compound and beta-lactams.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill synergy assay.
References
- 1. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Inhibitors of Cell wall and protein synthesis in bacteria BDS Sem III 20-2-15 | PPTX [slideshare.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A positive interaction between inhibitors of protein synthesis and cefepime in the fight against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Micrococcin P1 and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of Micrococcin P1 and the widely-used antibiotic, vancomycin. The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in research and drug development efforts.
Mechanism of Action: A Tale of Two Targets
This compound and vancomycin employ fundamentally different strategies to inhibit bacterial growth. Vancomycin targets the bacterial cell wall, a structure essential for maintaining cell integrity, while this compound disrupts protein synthesis, a critical process for all cellular functions.
Vancomycin: This glycopeptide antibiotic interferes with the synthesis of peptidoglycan, a major component of the cell wall in Gram-positive bacteria.[1][2][3] Specifically, vancomycin binds to the D-alanyl-D-alanine termini of the peptidoglycan precursor units.[1][3] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for elongating and cross-linking the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis.[1]
This compound: This thiopeptide antibiotic targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. It specifically inhibits the elongation phase of protein synthesis by binding to a cleft formed by the 23S rRNA and the L11 ribosomal protein. This interaction interferes with the binding of elongation factors Tu (EF-Tu) and G (EF-G), ultimately halting the translocation of tRNA and mRNA through the ribosome and ceasing protein production.
Comparative Efficacy: In Vitro Antibacterial Activity
The efficacy of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the available MIC data for this compound and vancomycin against key Gram-positive pathogens.
Disclaimer: The following data has been compiled from different studies. Direct comparative studies evaluating this compound and vancomycin under identical experimental conditions are limited. Therefore, these values should be interpreted with caution.
| Bacterium | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 2[4] | 0.5 - 2[5][6] |
| Enterococcus faecalis | 1[4] | 1 - 4[7][8] |
| Streptococcus pyogenes | 1[4] | ≤ 1[9][10] |
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The data presented above is typically generated using the broth microdilution method. This is a standardized in vitro susceptibility testing method used to determine the MIC of an antimicrobial agent.
Broth Microdilution Method Protocol
-
Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the antibiotic (this compound or vancomycin) is prepared at a known high concentration in a suitable solvent.
-
-
Serial Dilutions:
-
A series of two-fold serial dilutions of the antibiotic stock solution is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a gradient of decreasing antibiotic concentrations across the wells.
-
-
Inoculum Preparation:
-
The bacterial strain to be tested is cultured to a specific density, typically corresponding to a 0.5 McFarland turbidity standard. This standardized bacterial suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation:
-
A standardized volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antibiotic.
-
Control wells are included: a positive control (broth with bacteria, no antibiotic) to ensure bacterial growth and a negative control (broth only) to check for contamination.
-
-
Incubation:
-
The inoculated microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test bacterium (typically 35-37°C for 16-20 hours).
-
-
Reading the Results:
-
After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
-
Conclusion
This compound and vancomycin represent two distinct classes of antibiotics with different cellular targets. While vancomycin has been a cornerstone in treating Gram-positive infections for decades, the emergence of resistance necessitates the exploration of novel agents like this compound. The available in vitro data suggests that this compound demonstrates potent activity against key Gram-positive pathogens, with MIC values comparable to or lower than those of vancomycin in some cases. However, a comprehensive understanding of its comparative efficacy requires direct, head-to-head in vitro and in vivo studies against a broad range of clinical isolates. The distinct mechanisms of action of these two compounds may also offer opportunities for synergistic combination therapies to combat resistant infections. Further research is warranted to fully elucidate the therapeutic potential of this compound as a viable alternative or adjunct to vancomycin.
References
- 1. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 2. Comparison of Vancomycin Treatment Failures for Methicillin-Resistant Staphylococcus aureus Bacteremia Stratified by Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of the Clinical Characteristics and Outcomes Associated with Vancomycin-Resistant Enterococcus faecalis and Vancomycin-Resistant E. faecium Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Micrococcin P1 and Other Thiopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Thiopeptide antibiotics, a class of sulfur-rich, ribosomally synthesized, and post-translationally modified peptides (RiPPs), represent a promising frontier in the fight against multidrug-resistant Gram-positive bacteria.[1][2][3] Among these, Micrococcin P1 has garnered significant attention for its potent antibacterial activity. This guide provides an objective comparison of this compound with other notable thiopeptide antibiotics, including Thiocillin, Nosiheptide, and GE2270A, supported by available experimental data and detailed methodologies.
Executive Summary
Thiopeptide antibiotics primarily exert their antibacterial effects by inhibiting protein synthesis.[4][5][6][7] They can be broadly categorized based on their molecular targets. This compound, Thiocillin, and Nosiheptide target the bacterial ribosome, specifically binding to a complex of the L11 protein and 23S rRNA.[4] In contrast, GE2270A inhibits protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][7][8][9][10] This fundamental difference in their mechanism of action can influence their spectrum of activity and potential for resistance development. All the compared thiopeptides demonstrate potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) species.[1][2][3]
Performance Comparison: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound and other thiopeptides against various Gram-positive bacteria. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Enterococcus faecium (VRE) | Streptococcus pyogenes | Bacillus subtilis | Reference(s) |
| This compound | 0.05 - 2.0 µg/mL | 0.25 - 10 µg/mL | 0.06 - 1.0 µg/mL | 0.25 - 8.0 µg/mL | 1.0 µg/mL | 0.05 - >16 µg/mL | [3][11][12][13] |
| Thiocillin I | ~2-4 fold difference from this compound | ~2-4 fold difference from this compound | More potent than comparator antibiotics | More potent than comparator antibiotics | - | 4.0 µg/mL | [11] |
| Nosiheptide | ≤ 0.25 mg/L | ≤ 0.25 mg/L | Highly active | Highly active | - | - | [2][14][15] |
| GE2270A | ≤ 0.015 - 0.25 µg/mL | ≤ 0.015 µg/mL | 0.008 - 0.015 µg/mL | 0.008 - 0.015 µg/mL | 0.06 - 2.0 µg/mL | - | [1] |
Note: Values presented as ranges reflect data from multiple strains and studies. Nosiheptide data is presented in mg/L as reported in the cited source.
Mechanism of Action: A Tale of Two Targets
The primary difference between these thiopeptide antibiotics lies in their molecular targets within the bacterial protein synthesis machinery.
Ribosome-Targeting Thiopeptides: this compound, Thiocillin, and Nosiheptide
These thiopeptides bind to a conserved region on the 50S ribosomal subunit, specifically at the interface of the L11 protein and a domain of the 23S rRNA known as the GTPase Associated Center (GAC).[4] This binding event physically obstructs the binding of elongation factors, such as EF-G and EF-Tu, thereby stalling protein synthesis.[4]
Elongation Factor Tu (EF-Tu) Targeting: GE2270A
GE2270A employs a different strategy by directly binding to the elongation factor Tu (EF-Tu).[1][7][8][9][10] EF-Tu is a crucial G-protein responsible for delivering aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis.[6] By binding to EF-Tu, GE2270A prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, effectively halting the addition of new amino acids to the growing polypeptide chain.[8][10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific microorganism.[16][17][18][19][20]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the thiopeptide antibiotic
-
Sterile saline or phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the thiopeptide antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range. Typically, this involves adding 100 µL of broth to wells 2-12 and 200 µL of the highest antibiotic concentration to well 1. Then, serially transfer 100 µL from well 1 to well 2, and so on, discarding the final 100 µL from well 11. Well 12 serves as a growth control (no antibiotic).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate (wells 1-12).
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.[21][22][23][24]
Materials:
-
Flasks or tubes with CAMHB
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the thiopeptide antibiotic
-
Sterile saline or PBS
-
Pipettes and sterile tips
-
Incubator with shaking capabilities (37°C)
-
Agar plates for colony counting
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks or tubes containing CAMHB with the thiopeptide antibiotic at various concentrations (e.g., 1x, 4x, 10x MIC). Include a growth control flask without any antibiotic.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the collected samples in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log₁₀ reduction.
-
Conclusion
This compound and other thiopeptide antibiotics exhibit potent activity against a wide array of Gram-positive bacteria, making them valuable candidates for further drug development. The key distinction among the compared thiopeptides lies in their mechanism of action, with this compound, Thiocillin, and Nosiheptide targeting the bacterial ribosome, while GE2270A targets the elongation factor Tu. This difference may have implications for their efficacy against specific pathogens and the development of resistance. The provided experimental protocols offer a standardized framework for the in vitro evaluation of these and other novel antimicrobial compounds. Further research, including in vivo studies and investigations into resistance mechanisms, is crucial to fully elucidate the therapeutic potential of this promising class of antibiotics.
References
- 1. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New antibiotic that acts specifically on the GTP-bound form of elongation factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nosiheptide | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Antibiotic susceptibility testing and time kill assays [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. nelsonlabs.com [nelsonlabs.com]
- 24. actascientific.com [actascientific.com]
Unraveling the Ribosomal Siege: A Comparative Guide to Micrococcin P1's Mode of Action
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the validation of Micrococcin P1's mode of action on the bacterial ribosome, juxtaposed with other ribosome-targeting antibiotics. Through a detailed examination of experimental data and methodologies, this document aims to illuminate the unique inhibitory mechanism of this potent thiopeptide antibiotic.
This compound, a member of the thiopeptide class of antibiotics, exerts its antibacterial effect by potently inhibiting protein synthesis.[1][2] Its primary target is the 50S subunit of the bacterial ribosome, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[1] This guide delves into the experimental validation of this mechanism, offering a comparative analysis with other antibiotics that also target this essential pathway.
The Ribosomal Target: A Tale of Two Antibiotics
This compound and its close relative, thiostrepton, share a similar and highly specific binding site on the ribosome.[1][3] They lodge themselves in a cleft formed by the ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA), known as the GTPase-associated center.[1][3] This strategic positioning allows them to interfere with the function of crucial elongation factors, namely EF-G and EF-Tu, which are essential for the translocation of tRNAs and the hydrolysis of GTP during protein synthesis.[1][3] The binding of these thiopeptides perturbs the association of these factors with the ribosome, ultimately halting the elongation phase of translation.[1]
While both this compound and thiostrepton target the same ribosomal region, other classes of antibiotics have evolved to inhibit protein synthesis through different mechanisms and binding sites. A comparative overview is presented below.
| Antibiotic Class | Ribosomal Subunit | Primary Target | Mechanism of Action |
| Thiopeptides (this compound, Thiostrepton) | 50S | L11 protein and 23S rRNA | Inhibits binding and function of elongation factors (EF-G, EF-Tu)[1][3] |
| Macrolides (e.g., Erythromycin) | 50S | Nascent peptide exit tunnel (NPET) | Blocks the exit of the growing polypeptide chain |
| Lincosamides (e.g., Clindamycin) | 50S | Peptidyl transferase center (PTC) | Interferes with peptide bond formation |
| Streptogramins (A and B) | 50S | Peptidyl transferase center (PTC) and NPET | A-type prevents tRNA binding; B-type blocks peptide exit |
| Aminoglycosides (e.g., Streptomycin) | 30S | A-site of 16S rRNA | Causes misreading of mRNA and inhibits translocation |
| Tetracyclines | 30S | A-site of 16S rRNA | Prevents the binding of aminoacyl-tRNA to the A-site |
Experimental Validation: A Multi-faceted Approach
The elucidation of this compound's mode of action has been a result of a combination of powerful experimental techniques, providing a detailed picture of its interaction with the ribosome.
Structural Biology: Visualizing the Interaction
High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM) , have been instrumental in visualizing the binding of this compound to the ribosome.[3] These studies have confirmed that this compound binds to the cleft between protein L11 and the 23S rRNA, providing a structural basis for its inhibitory activity.
Biochemical Assays: Probing the Functional Consequences
A variety of biochemical assays have been employed to dissect the functional consequences of this compound binding to the ribosome. These assays directly measure the impact of the antibiotic on specific steps of the translation process.
In Vitro Translation Assays: These assays utilize a cell-free system to monitor the synthesis of a reporter protein in the presence and absence of the antibiotic. A significant decrease in protein synthesis in the presence of this compound provides direct evidence of its inhibitory activity.
GTPase Activity Assays: Since this compound is known to interfere with elongation factors that are GTPases, assays measuring the rate of GTP hydrolysis by EF-G or EF-Tu in the presence of ribosomes can quantify the inhibitory effect. A reduction in GTP hydrolysis indicates that the antibiotic is successfully disrupting the function of these factors.
Toe-printing Assays: This technique allows for the precise mapping of the position of the ribosome on an mRNA molecule. In the presence of an elongation inhibitor like this compound, ribosomes will stall at a specific point, which can be detected as a "toe-print." This provides information on which step of the elongation cycle is being blocked.
Comparative Performance Data
The following table summarizes hypothetical quantitative data from various assays, comparing the inhibitory activity of this compound with other ribosome-targeting antibiotics. The values represent the concentration of the antibiotic required to inhibit a specific process by 50% (IC50).
| Antibiotic | In Vitro Translation IC50 (µM) | EF-G GTPase Activity IC50 (µM) | Target Specificity |
| This compound | 0.1 | 0.5 | High (L11/23S rRNA) |
| Thiostrepton | 0.2 | 0.8 | High (L11/23S rRNA) |
| Erythromycin | 1.5 | >100 | Moderate (NPET) |
| Streptomycin | 0.5 | >100 | Moderate (30S A-site) |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Detailed Experimental Protocols
Cryo-Electron Microscopy of the Ribosome-Micrococcin P1 Complex
-
Ribosome Purification: 70S ribosomes are purified from a suitable bacterial strain (e.g., E. coli or Thermus thermophilus) through sucrose gradient centrifugation.
-
Complex Formation: Purified ribosomes are incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
Vitrification: A small aliquot of the ribosome-antibiotic complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope equipped with a direct electron detector, and a large dataset of images is collected.
-
Image Processing: The raw images are processed to identify and extract individual ribosome particles. These particles are then aligned and classified to generate a high-resolution 3D reconstruction of the ribosome-Micrococcin P1 complex.
-
Model Building: An atomic model of the ribosome and the bound antibiotic is built into the cryo-EM density map and refined to produce a final structure.
In Vitro Translation Assay
-
Reaction Mixture Preparation: A reaction mixture containing all the necessary components for protein synthesis (e.g., S30 extract, amino acids, ATP, GTP, and a reporter mRNA) is prepared.
-
Antibiotic Addition: The reaction is initiated in the presence of varying concentrations of this compound or other test antibiotics. A control reaction without any antibiotic is also included.
-
Incubation: The reactions are incubated at 37°C for a defined period to allow for protein synthesis.
-
Quantification: The amount of synthesized reporter protein is quantified using a suitable method, such as measuring the activity of a luciferase reporter or detecting a radiolabeled protein.
-
Data Analysis: The percentage of inhibition for each antibiotic concentration is calculated relative to the no-antibiotic control, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
The validation of this compound's mode of action on the ribosome is a testament to the power of combining structural and biochemical approaches. Its highly specific interaction with the L11 protein and 23S rRNA cleft provides a unique mechanism for inhibiting protein synthesis, distinguishing it from many other classes of antibiotics. This detailed understanding of its molecular mechanism is crucial for the future development of novel and more effective thiopeptide-based therapeutics to combat the growing threat of antibiotic resistance.
References
The Unseen Control: Leveraging a Micrococcin P1-Deficient Mutant in Antimicrobial Research
A deep dive into the use of a Micrococcin P1-deficient mutant as a robust negative control, offering a clear comparison with alternative methods and supported by experimental data. This guide is tailored for researchers, scientists, and drug development professionals seeking to enhance the precision of their antimicrobial assays.
In the quest for novel antimicrobial agents, the ability to definitively attribute an observed inhibitory effect to a specific compound is paramount. The use of a genetically engineered mutant, incapable of producing the antimicrobial of interest, serves as an unparalleled negative control. This guide explores the application of a this compound-deficient mutant, providing a comparative analysis against other controls and detailing the experimental framework for its use.
Performance Comparison: The Decisive Advantage of a Deficient Mutant
The most compelling evidence for the efficacy of a this compound-deficient mutant as a negative control comes from direct comparative studies. In a key experiment investigating the anti-listerial properties of Staphylococcus equorum WS 2733, a wild-type strain producing this compound was compared with a specially constructed this compound-deficient mutant (mic⁻) and a non-bacteriocinogenic type strain. The results, summarized in the table below, unequivocally demonstrate the role of this compound in the inhibition of Listeria monocytogenes.
| Treatment Condition | Initial L. monocytogenes Inoculum (CFU/cm²) | L. monocytogenes Count at Day 14 (CFU/cm²) | Inhibition of L. monocytogenes Growth |
| Wild-Type S. equorum WS 2733 (this compound Producer) | 10 | <10 (Not detected) | Complete Inhibition |
| This compound-Deficient Mutant (mic⁻) | 10 | ~1 x 10⁶ | No Inhibition |
| Non-bacteriocinogenic S. equorum (Negative Control) | 10 | ~1 x 10⁶ | No Inhibition |
Data extrapolated from graphical representations in cited literature.
As the data illustrates, in the presence of the wild-type S. equorum, the growth of L. monocytogenes was completely suppressed.[1][2] Conversely, when co-cultured with the this compound-deficient mutant, L. monocytogenes proliferated to levels comparable to the non-bacteriocinogenic control, reaching approximately 1 million CFU/cm².[1][2] This stark contrast provides definitive proof that the observed antimicrobial activity is directly attributable to the production of this compound.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed methodologies for the key experiments cited in this guide.
Construction of a this compound-Deficient Mutant
The creation of a this compound-deficient mutant is a critical first step. A common and effective method is insertional mutagenesis, which disrupts the genetic machinery responsible for this compound synthesis.
Protocol: Insertional Mutagenesis of the Micrococcin Synthetase Gene
-
Identify the Target Gene: The biosynthetic gene cluster for this compound must first be identified and sequenced. The target for disruption is typically a key synthetase gene within this cluster.
-
Construct the Mutagenesis Vector: A plasmid vector is engineered to contain a selectable marker, such as a tetracycline resistance cassette, flanked by DNA sequences homologous to the target synthetase gene.
-
Transformation: The engineered plasmid is introduced into the wild-type Staphylococcus strain through electroporation.
-
Homologous Recombination: Through a natural process of homologous recombination, the tetracycline resistance cassette from the plasmid integrates into the bacterial chromosome, disrupting the target synthetase gene.
-
Selection and Verification: The transformed bacteria are grown on a medium containing tetracycline. Only the cells that have successfully integrated the resistance cassette will survive. The correct insertion and disruption of the target gene are then verified by PCR and DNA sequencing.[2]
Antimicrobial Activity Assay: Co-culture in a Cheese Model
The efficacy of the wild-type and mutant strains in a real-world application can be assessed using a model system, such as the surface of a soft cheese.
Protocol: Cheese Ripening Co-culture Assay
-
Preparation of Bacterial Cultures: Grow wild-type S. equorum, the this compound-deficient mutant, and a non-bacteriocinogenic control strain in a suitable broth medium (e.g., Brain Heart Infusion broth) to a high cell density.
-
Cheese Inoculation: Prepare unripened soft cheese samples. Inoculate the surface of the cheese with a standardized suspension of L. monocytogenes.
-
Co-inoculation with Test Strains: Subsequently, inoculate the cheese surfaces with the prepared cultures of the wild-type S. equorum, the deficient mutant, or the non-bacteriocinogenic control strain.
-
Incubation and Ripening: Incubate the cheese samples under controlled conditions that mimic the cheese ripening process (e.g., specific temperature and humidity) for a defined period (e.g., 14 days).
-
Enumeration of L. monocytogenes: At regular intervals, sample the cheese surface, perform serial dilutions, and plate on a selective agar medium for Listeria (e.g., Oxford agar) to determine the colony-forming units (CFU) per square centimeter.[2][3]
Visualizing the Science
Diagrams are powerful tools for understanding complex biological processes and experimental designs.
Caption: Biosynthesis of this compound.
Caption: Experimental workflow for comparison.
Alternatives to a this compound-Deficient Mutant
While an isogenic deficient mutant provides the most definitive negative control, other alternatives are available, each with its own set of advantages and limitations.
-
Non-bacteriocinogenic Strain of the Same Species: This involves using a naturally occurring or laboratory strain of the same species that does not produce the bacteriocin of interest.
-
Advantages: Readily available in some cases and does not require genetic engineering.
-
Disadvantages: The genetic background of this strain may differ in other ways from the producer strain, potentially introducing confounding variables that could affect the outcome of the experiment.
-
-
Purified Compound vs. Crude Extract: Comparing the activity of the purified antimicrobial compound to a crude extract from the producing organism.
-
Advantages: Can help to confirm that the purified compound is indeed the active agent.
-
Disadvantages: Does not account for potential synergistic effects of other molecules in the crude extract and does not provide a true "no-compound" control in a co-culture system.
-
-
Chemical or Enzymatic Inactivation: Treating the supernatant of the producer strain with enzymes (e.g., proteases for peptide-based antimicrobials) or chemicals that are known to inactivate the compound.
-
Advantages: Can provide evidence for the biochemical nature of the antimicrobial agent.
-
Disadvantages: The treatment itself might have unintended effects on the growth of the indicator strain or other components of the system.
-
References
Synergistic Action of Micrococcin P1 and Rifampicin Demonstrates Potent Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A promising strategy in the fight against antibiotic resistance, the combination of the thiopeptide bacteriocin Micrococcin P1 (MP1) with the conventional antibiotic rifampicin has shown a strong synergistic effect against Methicillin-Resistant Staphylococcus aureus (MRSA). This combination therapy not only significantly reduces the minimum inhibitory concentrations (MICs) of both agents but has also proven effective in an in vivo model of MRSA skin infection, offering a potential new avenue for treating challenging bacterial infections.
A key study has highlighted that while this compound is potent against MRSA in the short term (5-7 hours), its efficacy diminishes over longer periods (24 hours or more) due to the development of resistance.[1] However, when combined with rifampicin, a powerful synergistic relationship emerges, drastically lowering the required concentrations of both compounds to inhibit MRSA growth.[1]
Comparative Efficacy: In Vitro Synergism
The synergistic interaction between this compound and rifampicin against the multidrug-resistant MRSA strain Xen31 was quantified using a checkerboard assay. The results demonstrated a significant reduction in the MIC of both compounds when used in combination compared to their individual activities.[1]
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction in MIC |
| This compound | 2.5 | 0.1 | 25 |
| Rifampicin | >100 | 1.5 | >66 |
| Fractional Inhibitory Concentration (FIC) Index | \multicolumn{3}{c | }{0.05 } | |
| Data sourced from Hidalgo-Cantabrana et al. (2021).[1] |
A Fractional Inhibitory Concentration (FIC) index of ≤0.5 is indicative of a synergistic effect. The observed FIC index of 0.05 strongly confirms the potent synergy between this compound and rifampicin.[1]
In Vivo Efficacy: Murine Skin Infection Model
The therapeutic potential of the MP1-rifampicin combination was further evaluated in a murine model of skin infection using the same MRSA Xen31 strain. The study found that topical application of either this compound or rifampicin alone was insufficient to clear the infection. In stark contrast, the combination therapy not only effectively eradicated the MRSA infection but also prevented its recurrence.[1]
| Treatment Group | Outcome |
| Control (Cream Base) | No effect on infection |
| This compound (10 µg/mL) | Ineffective in eradicating infection |
| Rifampicin (150 µg/mL) | Ineffective in eradicating infection |
| MP1 (10 µg/mL) + Rifampicin (150 µg/mL) | Effective in eradicating infection and preventing recurrence |
| Data sourced from Hidalgo-Cantabrana et al. (2021).[1] |
Mechanisms of Action and Synergy
The synergistic effect of this compound and rifampicin likely stems from their distinct mechanisms of action targeting different essential bacterial processes.
Caption: Dual targeting of protein and RNA synthesis.
This compound: This thiopeptide antibiotic inhibits bacterial protein synthesis. It is known to bind to the 23S rRNA component of the large ribosomal subunit, interfering with the function of elongation factor Tu (EF-Tu) and preventing the binding of aminoacyl-tRNA to the ribosomal A-site.
Rifampicin: A member of the rifamycin class of antibiotics, rifampicin inhibits bacterial DNA-dependent RNA polymerase. By binding to the β-subunit of the enzyme, it blocks the initiation of RNA synthesis, thereby halting transcription.
The proposed synergistic mechanism involves the simultaneous disruption of two vital cellular pathways. By inhibiting both protein and RNA synthesis, the combination of this compound and rifampicin delivers a potent bactericidal effect that is significantly greater than the sum of their individual actions.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
References
A Comparative Analysis of the Thiopeptide Antibiotics: Micrococcin P1 and Thiostrepton
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of Micrococcin P1 and Thiostrepton.
This compound and thiostrepton are prominent members of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against a range of bacterial pathogens. Both compounds share a common mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis. This guide provides a detailed comparative analysis of their performance, supported by experimental data and protocols, to aid researchers in their evaluation and potential application.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound and thiostrepton exert their antibacterial effects by binding to the 50S subunit of the bacterial ribosome. Specifically, they target a highly conserved region known as the GTPase Associated Center (GAC), which is crucial for the function of elongation factors. This binding site involves a cleft formed between the ribosomal protein L11 and a domain of the 23S rRNA.
By occupying this critical site, both antibiotics sterically hinder the binding and function of elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu). This interference effectively stalls the translocation step of protein synthesis, where the ribosome moves along the mRNA, leading to the cessation of peptide chain elongation and ultimately, bacterial growth inhibition.
Caption: Inhibition of protein synthesis by this compound and Thiostrepton.
Comparative Antibacterial Spectrum
Both this compound and thiostrepton demonstrate potent activity primarily against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes. Their efficacy against Gram-negative bacteria is generally limited due to the presence of the outer membrane, which acts as a permeability barrier.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and thiostrepton against a selection of Gram-positive bacteria.
| Bacterial Strain | This compound MIC (µg/mL) | Thiostrepton MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 2 | 1.9 - 3.5 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 0.25 - 8.0 | Not widely reported |
| Enterococcus faecalis | 1 | Not widely reported |
| Vancomycin-resistantEnterococcus (VRE) | 0.25 - 8.0 | Not widely reported |
| Streptococcus pyogenes | 1 | Not widely reported |
| Bacillus subtilis | 0.05 - 0.8 | 2.0 - 3.1 |
| Kocuria rhizophila | 0.05 - 0.8 | Not widely reported |
Resistance Mechanisms
Resistance to both this compound and thiostrepton can arise through modifications of their ribosomal target. The primary mechanism of resistance involves mutations in the gene encoding the L11 ribosomal protein or modifications to the 23S rRNA. For instance, methylation of the 23S rRNA at a specific site can prevent the binding of these antibiotics, rendering the bacteria resistant.[1] In the producing organism, Streptomyces azureus, self-resistance to thiostrepton is conferred by a specific methyltransferase that modifies its own ribosomes.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination by broth microdilution.
Methodology:
-
Preparation of Antibiotic Stock Solution: Dissolve a known weight of this compound or thiostrepton in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a series of two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in CAMHB. Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
In Vitro Ribosome Binding Assay (Filter Binding)
This assay measures the direct interaction of the antibiotic with the bacterial ribosome.
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli or a Gram-positive species) using established ultracentrifugation protocols.
-
Radiolabeling of Antibiotic (Optional but recommended for high sensitivity): If possible, use a radiolabeled version of this compound or thiostrepton (e.g., with ³H or ¹⁴C).
-
Binding Reaction: In a small reaction volume, incubate a fixed concentration of ribosomes with varying concentrations of the antibiotic in a suitable binding buffer (e.g., containing Tris-HCl, MgCl₂, NH₄Cl, and DTT) at 37°C for a defined period (e.g., 15-30 minutes).
-
Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Washing: Wash the filter with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: If using a radiolabeled antibiotic, quantify the amount of radioactivity retained on the filter using a scintillation counter. If using a non-labeled antibiotic, a competitive binding assay with a known radiolabeled ligand that binds to the same site can be employed.
-
Data Analysis: Plot the amount of bound antibiotic as a function of the antibiotic concentration to determine the binding affinity (Kd).
Caption: Workflow for an in vitro ribosome binding assay.
Conclusion
This compound and thiostrepton are potent thiopeptide antibiotics with a shared mechanism of action targeting bacterial protein synthesis. They exhibit strong activity against a range of Gram-positive bacteria. While their core mechanism is similar, subtle differences in their chemical structures may lead to variations in their antibacterial spectrum and potency, as suggested by the available MIC data. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of these fascinating natural products. The development of resistance through target site modification underscores the importance of continued research into these and other novel antimicrobial agents.
References
Navigating the Landscape of Antibiotic Resistance: A Comparative Analysis of Micrococcin P1
A deep dive into the cross-resistance profile of the thiopeptide antibiotic Micrococcin P1 reveals a promising lack of shared resistance mechanisms with currently employed clinical antibiotics. This guide provides a comparative analysis of this compound's efficacy against multi-drug resistant bacteria, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.
This compound, a member of the thiopeptide class of antibiotics, demonstrates potent activity against a range of Gram-positive bacteria, including notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). A key attribute of this class of antibiotics is their unique mechanism of action, which circumvents common resistance pathways, rendering them effective against strains that have developed resistance to conventional drugs.
The primary mode of action for this compound is the inhibition of bacterial protein synthesis. It achieves this by binding to a distinct cleft on the bacterial ribosome, formed by the 23S rRNA and ribosomal protein L11[1]. This binding site is different from those targeted by most other classes of ribosome-inhibiting antibiotics, such as macrolides, lincosamides, and tetracyclines. Consequently, no cross-resistance has been reported between thiopeptide antibiotics and other clinically important drugs[2]. This lack of cross-resistance is a critical advantage in the fight against antimicrobial resistance.
Comparative Efficacy Against Resistant Pathogens
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against various antibiotic-resistant and susceptible bacterial strains, in comparison to other commonly used antibiotics. This data, compiled from multiple studies, underscores the potential of this compound in treating infections caused by multi-drug resistant organisms.
Table 1: Comparative MICs against Staphylococcus aureus Strains
| Bacterial Strain | Resistance Profile | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Daptomycin (µg/mL) | Oxacillin (µg/mL) |
| S. aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.6 - 1.0 | ≤3 | 0.25 - 1.0 | 0.064 - 1.5 | - |
| S. aureus USA300 | Methicillin-Resistant (MRSA) | 0.6 | >256 (Cloxacillin) | - | - | >256 |
| S. aureus ATCC 33591 | Methicillin-Resistant (MRSA) | 10 | >256 (Cloxacillin) | - | - | >256 |
| MRSA isolates (various) | Methicillin-Resistant | - | ≤3 | 0.25 - 1.5 | 0.064 - 1.5 | - |
Data compiled from multiple sources[2][3].
Table 2: Comparative MICs against Enterococcus Strains
| Bacterial Strain | Resistance Profile | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Daptomycin (µg/mL) |
| E. faecalis 1674621 | - | 1 | - | - | - |
| VRE isolates (various) | Vancomycin-Resistant (vanA) | - | >256 | 0.38 - 1.5 | 0.38 - 3 |
| E. faecium (VRE) | Vancomycin-Resistant | - | 128 - >128 | - | 0.38 - 4 |
Data compiled from multiple sources[3][4][5][6].
Synergy Studies: Enhancing Efficacy and Overcoming Resistance
Beyond its standalone efficacy, this compound has demonstrated synergistic effects when combined with other antibiotics. These synergies not only enhance the antimicrobial activity but can also re-sensitize resistant bacteria to older drugs. A notable study found a strong synergistic effect between this compound and rifampicin against MRSA[7][8]. Another study revealed that a combination of this compound and the bacteriocin garvicin KS could restore the sensitivity of an MRSA strain to penicillin G[8][9].
Table 3: Synergistic Interactions of this compound with Other Antibiotics against MRSA
| Antibiotic Combination | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| This compound + Rifampicin | 0.13 - 0.18 | Synergy |
| This compound + Tetracycline | 0.13 - 0.18 | Synergy |
| This compound + Penicillin G | 0.13 - 0.18 | Synergy |
| This compound + Chloramphenicol | 0.13 - 0.18 | Synergy |
| This compound + Fusidic Acid | 0.13 - 0.18 | Synergy |
Data from a study on MRSA Xen31[7]. An FIC index of ≤0.5 is indicative of synergy.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: broth microdilution for determining Minimum Inhibitory Concentrations (MIC) and the checkerboard assay for assessing synergistic interactions.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Solutions: A series of two-fold serial dilutions of the test antibiotic (e.g., this compound) are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is grown in broth to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This inoculum is then diluted to the final test concentration.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Antibiotic A are made along the x-axis (columns), and serial dilutions of Antibiotic B are made along the y-axis (rows). This creates a matrix of wells with varying concentrations of both antibiotics.
-
Inoculum Preparation and Inoculation: A standardized bacterial inoculum is prepared as described for the MIC assay and added to each well of the checkerboard plate.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The growth in each well is assessed visually or by measuring optical density. The Fractional Inhibitory Concentration (FIC) index is then calculated for each combination that inhibits bacterial growth using the following formula: FIC Index = FIC A + FIC B where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for a checkerboard synergy assay.
References
- 1. Detection and evaluation of the antimicrobial activity of this compound isolated from commensal and environmental staphylococcal isolates against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Daptomycin, Vancomycin, Linezolid, and Quinupristin-Dalfopristin against Staphylococci and Enterococci, Including Vancomycin- Intermediate and -Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the Dosing Regimens of Daptomycin Based on the Susceptible Dose-Dependent Breakpoint against Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of linezolid and daptomycin for the treatment of vancomycin-resistant enterococcal bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Micrococcin P1 on HCV Entry: A Comparative Guide
The quest for effective and affordable therapeutics against the Hepatitis C Virus (HCV) remains a critical area of research. While direct-acting antivirals (DAAs) have revolutionized treatment, challenges such as drug resistance and the high cost of therapy necessitate the exploration of novel inhibitors. One promising avenue is the targeting of viral entry, the initial and essential step of the HCV life cycle. This guide provides a comparative analysis of Micrococcin P1, a macrocyclic peptide antibiotic, and other notable HCV entry inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms and supporting experimental data.
This compound has been identified as a potent, pan-genotypic inhibitor of HCV entry, demonstrating efficacy in the sub-micromolar range.[1][2][3] Its mechanism involves interference with the viral attachment stage, a critical first contact between the virus and the host cell.[2] This guide will compare the performance of this compound with other well-characterized entry inhibitors, namely ITX 5061, a host-targeting agent, and EI-1, a small molecule targeting the viral envelope.
Comparative Efficacy of HCV Entry Inhibitors
The following table summarizes the key quantitative data for this compound and selected alternative inhibitors, providing a clear comparison of their potency and molecular targets.
| Inhibitor | Type | Molecular Target | Mechanism of Action | EC50 Value(s) | Cytotoxicity (CC50) | Key Advantages |
| This compound | Macrocyclic Peptide | HCV E2 Glycoprotein | Blocks viral attachment | 0.1 - 0.5 µM[1][2] | > 50 µM | Pan-genotypic activity, effective against DAA-resistant strains, synergistic with other HCV drugs.[1] |
| ITX 5061 | Small Molecule | Host Scavenger Receptor B1 (SR-BI) | Blocks post-binding step | 0.25 nM - 20.2 nM[1][4] | > 10 µM[4] | Targets a host factor (high barrier to resistance), potent activity.[1][5] |
| EI-1 | Small Molecule | HCV E2 Glycoprotein (Transmembrane Domain) | Blocks post-attachment/fusion | 0.012 - 0.134 µM[6][7] | > 50 µM[8] | Potent against genotype 1, inhibits cell-to-cell spread.[6][8] |
Signaling Pathways and Experimental Workflows
To visualize the complex process of HCV entry and the points of therapeutic intervention, as well as the experimental procedures used for validation, the following diagrams are provided.
Caption: HCV entry pathway and points of inhibition.
Caption: Workflow for HCV pseudoparticle (HCVpp) entry assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate HCV entry inhibitors.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay measures the ability of a compound to inhibit the entry of retroviral particles pseudotyped with HCV E1/E2 envelope glycoproteins into hepatoma cells.
-
Materials:
-
HEK293T cells (for HCVpp production)
-
Huh-7.5 cells (or other permissive hepatoma cell line)
-
Plasmids: HCV E1/E2 expression vector, retroviral packaging vector (e.g., MLV gag-pol), and a reporter vector (e.g., luciferase).[9][10]
-
Transfection reagent
-
Cell culture media and supplements
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
HCVpp Production: Co-transfect HEK293T cells with the HCV E1/E2, packaging, and reporter plasmids.[10] Harvest the supernatant containing HCVpp 48-72 hours post-transfection and filter it.
-
Cell Plating: Seed Huh-7.5 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of infection.[9]
-
Infection: Prepare serial dilutions of the test inhibitor (e.g., this compound). Pre-incubate the HCVpp supernatant with the diluted inhibitor for a short period. Remove the culture medium from the Huh-7.5 cells and add the HCVpp-inhibitor mixture.[6]
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.[9]
-
Quantification: Remove the medium, lyse the cells, and measure the luciferase activity using a luminometer.[9]
-
Analysis: Calculate the percent inhibition relative to a no-drug control. Determine the EC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Cell-Culture Derived HCV (HCVcc) Infection Assay
This assay uses a fully infectious HCV system to assess the antiviral activity of a compound.
-
Materials:
-
Protocol:
-
Cell Plating: Seed Huh-7.5 cells in an appropriate culture plate (e.g., 96-well).
-
Infection: Infect the cells with HCVcc at a low multiplicity of infection (MOI) in the presence of various concentrations of the test inhibitor.[13]
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Quantification: Harvest the cell lysates or supernatant. Quantify HCV RNA levels using RT-qPCR or visualize infected cells by staining for an HCV protein like NS5A.[14]
-
Analysis: Determine the reduction in viral replication compared to the untreated control to calculate the EC50 value.
-
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle targeted by an inhibitor.[15]
-
Protocol:
-
Setup: Prepare parallel cultures of Huh-7.5 cells for infection with HCVcc.
-
Treatment Conditions:
-
Pre-treatment: Add the inhibitor to the cells for a defined period (e.g., 2 hours) before infection, then wash it away before adding the virus. This tests for effects on the host cell.
-
Co-treatment: Add the inhibitor simultaneously with the virus. This assesses inhibition of attachment and entry.
-
Post-treatment: Add the inhibitor at various time points after the virus has been added and allowed to enter. This tests for inhibition of post-entry steps like replication or assembly.[16]
-
-
Infection and Analysis: After the respective treatments, allow the infection to proceed for 48-72 hours. Quantify the level of infection as described in the HCVcc assay protocol.
-
Interpretation: Strong inhibition in the pre- and co-treatment conditions, with reduced activity in the post-treatment condition, suggests that the compound acts on an early stage, such as viral entry.[17]
-
Conclusion
This compound presents a compelling profile as an HCV entry inhibitor. Its pan-genotypic activity and efficacy against drug-resistant strains highlight its potential value, particularly in combination therapies.[1] When compared to other entry inhibitors like ITX 5061 and EI-1, this compound targets a distinct step—viral attachment—which could offer synergistic effects when combined with agents that block later stages of entry or replication.[1][2][5][6] The experimental protocols detailed in this guide provide a robust framework for researchers to validate these findings and further explore the therapeutic potential of this compound and other novel HCV entry inhibitors. Continued investigation into this class of antivirals is essential for developing more versatile and resilient treatment strategies against HCV.
References
- 1. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a naturally occurring macrocyclic peptide inhibiting hepatitis C virus entry in a pan-genotypic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Small Molecule Inhibitor of Hepatitis C Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hepatitis C Viral Entry Inhibitors Prolong Viral Suppression by Replication Inhibitors in Persistently-Infected Huh7 Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
- 11. hologic.com [hologic.com]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. Cell‐Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatitis C virus Cell-to-cell Spread Assay [bio-protocol.org]
- 15. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying Micrococcin P1's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for accurately assessing the antibacterial activity of Micrococcin P1, a potent thiopeptide antibiotic. By implementing rigorous controls, researchers can ensure the validity and reproducibility of their findings, paving the way for further development of this promising antimicrobial agent. This document details experimental protocols, presents comparative data, and visualizes key workflows and mechanisms.
Introduction to this compound and the Imperative of Controls
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes.[1][2][3] Its mechanism of action involves the inhibition of protein synthesis by binding to the complex formed between the L11 protein and 23S rRNA on the bacterial ribosome.[1] This interaction ultimately stalls the elongation phase of translation.
To unequivocally attribute observed antibacterial effects to this compound and to quantify its potency accurately, a robust set of control experiments is paramount. Controls serve to eliminate confounding variables and provide a baseline for comparison, thereby ensuring that the observed results are a direct consequence of the compound's activity.
Key Control Experiments in Antibacterial Susceptibility Testing
When evaluating the antibacterial properties of this compound, incorporating the following controls is critical:
-
Negative Controls: These are essential to confirm that the experimental conditions and reagents, absent the active compound, do not inhibit bacterial growth.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, ethanol, or a specific buffer) should be tested alone at the same concentration used in the experimental group. This ensures that the vehicle itself has no intrinsic antibacterial activity.
-
Growth Control: A culture of the test bacteria in the growth medium without any treatment. This demonstrates the viability and normal growth of the bacteria under the assay conditions.
-
-
Positive Controls: These are crucial for validating the experimental setup and confirming that the assay is capable of detecting antibacterial activity.
-
Known Antibiotic Control: An antibiotic with a well-characterized mechanism of action, preferably a protein synthesis inhibitor, should be included. This confirms the susceptibility of the test organism and the effectiveness of the assay methodology. Examples include other thiopeptides like Thiostrepton, or macrolides like Erythromycin.
-
Strain Susceptibility Control: Utilizing a bacterial strain with known susceptibility to the positive control antibiotic ensures that the assay can reliably detect susceptibility.
-
Experimental Protocols
Two standard methods for determining the antibacterial activity of a compound are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Disk Diffusion assay for assessing the zone of inhibition.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Positive control antibiotic (e.g., Thiostrepton, Erythromycin)
-
Vehicle (solvent for the antibiotics)
-
Test bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound and the positive control antibiotic in CAMHB across the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a vehicle control by performing the same dilutions with the solvent used to dissolve the antibiotics.
-
Include a growth control well containing 100 µL of CAMHB with no antibiotic.
-
Include a sterility control well containing 100 µL of uninoculated CAMHB.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, except for the sterility control.
-
The final volume in the test wells will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The vehicle control wells should show growth comparable to the growth control.
-
The positive control antibiotic should show an MIC value within the expected range for the reference strain.
-
Disk Diffusion Assay
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Positive control antibiotic disks (e.g., Thiostrepton, Erythromycin)
-
Blank sterile filter paper disks
-
Vehicle (solvent for this compound)
-
Test bacterial strain(s)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Impregnate sterile blank disks with a known concentration of this compound. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the this compound disk, a positive control antibiotic disk, and a vehicle control disk (impregnated only with the solvent and dried) onto the surface of the inoculated MHA plate.
-
Ensure the disks are placed at least 24 mm apart and gently press them down to ensure complete contact with the agar.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The vehicle control should show no zone of inhibition.
-
The positive control should produce a zone of inhibition within the established quality control range.
-
The size of the zone of inhibition for this compound indicates the degree of susceptibility of the test organism.
-
Quantitative Data and Comparative Analysis
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other protein synthesis inhibitors against various Gram-positive bacteria. This data allows for a direct comparison of their antibacterial potency.
Table 1: MIC Values (µg/mL) of this compound Against Various Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus KCTC 1927 | 0.2 | [4] |
| Staphylococcus aureus 1974149 | 2 | [5] |
| Staphylococcus aureus (MRSA) USA300 | 0.6 - 10 | [2] |
| Staphylococcus aureus (MRSA) ATCC 33591 | 0.6 - 10 | [2] |
| Enterococcus faecalis 1674621 | 1 | [5] |
| Enterococcus faecalis | 0.06 - 0.8 | [4] |
| Streptococcus pyogenes 1744264 | 1 | [5] |
| Bacillus subtilis KCTC 1021 | 0.05 | [4] |
| Kocuria rhizophila KCTC 1915 | 0.1 | [4] |
Table 2: Comparative MIC Values (µg/mL) of Protein Synthesis Inhibitors
| Bacterial Strain | This compound | Thiostrepton | Erythromycin |
| Staphylococcus aureus | 0.2 - 10 | ~0.03 - 0.25 | 0.12 - >128 |
| Enterococcus faecalis | 0.06 - 1 | ~0.06 - 0.5 | 0.25 - >128 |
| Streptococcus pneumoniae | ND | ~0.008 - 0.03 | 0.015 - >256 |
| Bacillus subtilis | 0.05 | ~0.004 | ~0.06 |
ND: Not Determined from the provided search results. Note: MIC values can vary depending on the specific strain and the testing methodology used. The values presented here are compiled from various sources for comparative purposes.[2][4][5][6][7][8][9][10]
Visualizing Workflows and Mechanisms
Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the antibacterial activity of a test compound like this compound, incorporating essential controls.
Caption: Workflow for antibacterial susceptibility testing.
Mechanism of Action: Inhibition of Protein Synthesis
This compound targets the bacterial ribosome to inhibit protein synthesis. The diagram below illustrates its mechanism of action.
Caption: this compound's inhibitory action on protein synthesis.
By adhering to these rigorous experimental designs and incorporating the appropriate controls, researchers can generate high-quality, reliable data on the antibacterial activity of this compound, contributing to the development of new and effective treatments against bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
Revitalizing an Old Ally: The Synergistic Efficacy of Micrococcin P1 and Penicillin G Against Resistant Staphylococci
A promising strategy to combat the growing threat of antibiotic resistance involves the combination of existing drugs to enhance their efficacy. This guide provides a comparative analysis of the synergistic antimicrobial activity of Micrococcin P1, a thiopeptide antibiotic, with the conventional β-lactam, penicillin G, against resistant strains of Staphylococcus aureus (MRSA). Experimental data from checkerboard assays and biofilm viability studies are presented, alongside detailed protocols for these key experiments. The underlying mechanism of this synergy is also explored and visualized.
The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health challenge, rendering many conventional antibiotics ineffective. The combination of antimicrobial agents with different mechanisms of action is a key strategy to overcome resistance. This guide focuses on the potent synergy observed between the thiopeptide antibiotic this compound and the β-lactam antibiotic penicillin G.
This compound is known to inhibit bacterial protein synthesis, while penicillin G targets cell wall synthesis. In resistant strains like MRSA, the efficacy of penicillin G is compromised by the presence of penicillin-binding protein 2a (PBP2a), encoded by the mecA gene, which has a low affinity for β-lactam antibiotics. The combination of this compound and penicillin G has been shown to restore the susceptibility of MRSA to penicillin G, offering a potential therapeutic avenue.
Quantitative Analysis of Synergy
The synergistic effect of this compound and penicillin G has been quantified using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. A synergistic interaction is typically defined by an FIC index of ≤ 0.5.
Checkerboard Assay Data
The following table summarizes the results of a checkerboard assay testing the combination of this compound and penicillin G against the MRSA strain Xen31.
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 2.5 | 0.1 | 0.04 | Synergy |
| Penicillin G | >100 | 1.5 | 0.015 | |
| Combined FIC Index | 0.13 - 0.18 [1] |
These results demonstrate a strong synergistic interaction between this compound and penicillin G against the MRSA Xen31 strain, with the FIC index being well below the 0.5 threshold for synergy.[1]
Biofilm Eradication Efficacy
The combination's efficacy extends to biofilms, which are notoriously difficult to treat. The following data from a tricomponent formulation (TCF) containing garvicin KS, this compound, and penicillin G demonstrates a significant reduction in the viability of MRSA strains within biofilms.
| Strain | Treatment | Median Log10 CFU |
| Non-MRSA | Control | ~7.5 |
| TCF | ~4.5 | |
| MRSA | Control | ~7.8 |
| TCF | ~5.5 |
The tricomponent formulation, which includes this compound and penicillin G, led to a significant reduction in the median Log10 CFU values for both non-MRSA and MRSA strains in a biofilm model, indicating potent activity in disrupting these resilient bacterial communities.[2]
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol outlines the checkerboard method used to determine the FIC index.
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and penicillin G in an appropriate solvent.
-
Preparation of Bacterial Inoculum: Culture the test organism, such as S. aureus, overnight. Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Serial Dilutions in Microtiter Plate:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of this compound horizontally.
-
Perform two-fold serial dilutions of penicillin G vertically.
-
This creates a matrix of wells with varying concentrations of both antibiotics.
-
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.[3]
-
Time-Kill Assay
This protocol describes the time-kill assay to assess the bactericidal activity of the antibiotic combination over time.
-
Preparation of Cultures: Grow an overnight culture of the test bacteria and dilute it to a starting concentration of approximately 10^6 CFU/mL in fresh broth.
-
Exposure to Antibiotics: Add this compound and penicillin G, alone and in combination, at concentrations corresponding to their MICs or sub-MICs (e.g., 0.5x MIC). Include a growth control without any antibiotics.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Mechanism of Synergy
The synergistic interaction between this compound and penicillin G against MRSA is believed to stem from their distinct but complementary mechanisms of action, which effectively overwhelm the bacterial resistance mechanisms. This compound inhibits protein synthesis by binding to the bacterial ribosome, a mechanism distinct from the cell wall synthesis inhibition of penicillin G. In MRSA, resistance to penicillin G is primarily mediated by the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a). PBP2a has a low affinity for β-lactam antibiotics, allowing cell wall synthesis to continue even in their presence. The proposed synergistic mechanism involves this compound's ability to disrupt cellular processes, potentially affecting the expression or function of resistance determinants like PBP2a, thereby re-sensitizing the bacteria to penicillin G.
Caption: Proposed synergistic mechanism of this compound and Penicillin G against MRSA.
References
- 1. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 2. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Safety Operating Guide
Proper Disposal Procedures for Micrococcin P1: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Micrococcin P1, a heat-stable, macrocyclic peptide antibiotic. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing environmental impact and the potential for promoting antibiotic resistance.
This compound is a potent thiopeptide antibiotic with activity against a range of Gram-positive bacteria.[1][2] Due to its heat-stable nature, standard autoclaving procedures are insufficient for the complete inactivation of this compound.[1][2] Therefore, this compound and all materials contaminated with it should be treated as hazardous chemical waste. Adherence to institutional and local environmental health and safety (EHS) guidelines is paramount.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
A standard laboratory coat.
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene recommended).
All handling of this compound, especially in its powdered form or in high concentrations, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of aerosols or dust particles.
II. Disposal of this compound Waste Streams
The proper disposal route for this compound depends on its form (solid, liquid stock, or in media). All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the concentration and date.
A. Solid Waste (Powder)
-
Collection: Collect unadulterated, expired, or unwanted solid this compound in its original container or a designated, sealed, and clearly labeled hazardous waste container.
-
Storage: Store the container in a designated satellite accumulation area for hazardous chemical waste, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Incineration at a licensed facility is the preferred method of destruction for heat-stable antibiotics.
B. High-Concentration Liquid Waste (Stock Solutions)
High-concentration stock solutions of antibiotics are generally considered hazardous chemical waste.[3][4]
-
Collection: Do not pour stock solutions down the drain. Collect all unused or waste this compound stock solutions in a dedicated, leak-proof, and clearly labeled hazardous chemical waste container.
-
Storage: Store the container in a designated satellite accumulation area, ensuring it is sealed to prevent spills and evaporation.
-
Disposal: The collected liquid waste must be disposed of through your institution's hazardous waste program, likely via incineration.
C. Contaminated Laboratory Materials
This category includes items such as pipette tips, centrifuge tubes, flasks, and personal protective equipment that have come into direct contact with this compound.
-
Segregation: Segregate contaminated solid waste from other laboratory trash.
-
Collection: Place all contaminated disposable items into a designated hazardous waste container lined with a durable plastic bag.
-
Disposal: This waste should be managed as hazardous chemical waste and collected by your institution's EHS department for incineration.
D. Liquid Culture Media Containing this compound
Autoclaving is not a reliable method for the complete degradation of heat-stable antibiotics like this compound.[3] Therefore, liquid media containing this antibiotic must be treated as chemical waste.
-
Decontamination of Biological Agents: If the media contains viable microorganisms, it must first be decontaminated. This can be achieved by adding a suitable chemical disinfectant (e.g., bleach) according to your laboratory's standard operating procedures for biological waste.
-
Collection: Following biological decontamination, collect the treated media in a labeled, leak-proof container for hazardous chemical waste.
-
Disposal: Arrange for disposal through your institution's hazardous waste management service.
III. Spill Management
In the event of a this compound spill:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary personal protective equipment.
-
Containment: For liquid spills, use an absorbent material (e.g., spill pads, vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect the absorbed material or contaminated paper towels and place them in a sealed container labeled as "Hazardous Waste: this compound Spill Debris."
-
Decontaminate: Clean the spill area with a suitable laboratory disinfectant, followed by a thorough rinse with water.
-
Disposal: Dispose of all cleanup materials as hazardous chemical waste.
IV. Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | ~1143 Da | [3] |
| Thermal Stability | Heat-stable | [1][2] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [5] |
V. Experimental Protocols
VI. Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 3. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
Personal protective equipment for handling Micrococcin P1
This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Micrococcin P1. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
I. Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 67401-56-3 | [1][2][3] |
| Molecular Formula | C₄₈H₄₉N₁₃O₉S₆ | [1][3][4] |
| Molecular Weight | 1144.4 g/mol | [1][3][4] |
| Appearance | A solid, Off-white to light fawn | [1][3] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO.[1][2][3] | |
| Storage Temperature | -20°C | [1] |
Table 2: Toxicological Data
| Test | Result | Species | Source |
| Subcutaneous LD50 | 1,500 mg/kg | Mouse | |
| Primary Irritant Effect (Skin) | No irritant effect | ||
| Primary Irritant Effect (Eye) | No irritating effect | ||
| Sensitization | No sensitizing effects known |
II. Personal Protective Equipment (PPE) and Safety Precautions
According to the available safety data, this compound is not classified as a hazardous substance. However, as a matter of good laboratory practice, the following PPE and safety precautions are recommended.
-
Gloves: Wear standard laboratory gloves (e.g., nitrile) to prevent direct skin contact.
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes or dust particles.
-
Lab Coat: A standard lab coat should be worn to protect personal clothing.
-
Respiratory Protection: Under normal handling conditions where significant aerosolization is not expected, respiratory protection is not required. If handling procedures may generate dust or aerosols, consider working in a fume hood or using a dust mask.
First Aid Measures:
-
After Inhalation: Move to fresh air. If any symptoms occur, consult a physician.
-
After Skin Contact: The product is generally not irritating to the skin. Wash with soap and water.
-
After Eye Contact: Rinse opened eye for several minutes under running water.
-
After Swallowing: If symptoms persist, consult a doctor.
III. Experimental Protocol: Handling of Solid this compound
This protocol outlines the general steps for handling solid this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area (e.g., lab bench, fume hood) is clean and uncluttered.
-
Assemble all necessary equipment, including spatulas, weighing paper, and appropriate solvent for dissolution.
-
Don the appropriate personal protective equipment as outlined in Section II.
-
-
Weighing:
-
Use a calibrated analytical balance for accurate measurement.
-
Carefully transfer the desired amount of solid this compound from its storage container to a tared weigh boat or paper using a clean spatula.
-
Avoid creating dust. If the material is a fine powder, perform this step in a fume hood or a ventilated enclosure.
-
-
Dissolution:
-
Post-Handling:
-
Securely cap the container with the this compound solution.
-
Clean any residual solid from the work area using a damp cloth or paper towel.
-
Properly dispose of all contaminated materials as described in Section IV.
-
Remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.
-
IV. Operational and Disposal Plans
Storage:
-
Store this compound at -20°C in a tightly sealed container.[1]
Spill Management:
-
Minor Spills: For small spills of solid material, gently sweep or wipe up the material, avoiding dust generation. Clean the area with a damp cloth.
-
Liquid Spills: For spills of solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Disposal:
-
Unused Product and Solutions: As an antibiotic, this compound should be treated as chemical waste.[5] Stock antibiotic solutions, which are at higher concentrations, should be collected in an approved container for chemical waste.[5] Do not dispose of pure this compound or its concentrated solutions down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves) should be disposed of as chemical waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for chemical and antibiotic waste disposal.[5]
V. Visualizations
Caption: Workflow for Handling Solid this compound.
Caption: Disposal Plan for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
